Product packaging for Cobalt dimolybdate(Cat. No.:CAS No. 68647-47-2)

Cobalt dimolybdate

Cat. No.: B13805781
CAS No.: 68647-47-2
M. Wt: 378.8 g/mol
InChI Key: MYWRFEYRJSBDKP-UHFFFAOYSA-N
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Description

Contextualization of Transition Metal Molybdates in Advanced Materials Science

Transition metal molybdates, with the general formula AMoO₄ (where A can be Co, Ni, Mn, Fe, Zn, etc.), are a class of inorganic compounds that have emerged as crucial players in the field of advanced materials. researchgate.netresearcher.life Their appeal stems from a unique combination of properties including multi-electron redox capabilities, good electrical conductivity, and high chemical and thermal stability. researchgate.netresearcher.life These characteristics make them suitable for a wide array of applications, such as in catalysis, energy storage, and optoelectronics. researchgate.net The versatility of their crystal structures further allows for the tuning of their properties to meet the demands of specific applications. researchgate.netresearcher.life

Overview of Cobalt Dimolybdate (CoMoO₄) as a Promising Material System

Among the various transition metal molybdates, this compound (CoMoO₄) stands out as a particularly promising material. smolecule.com It is a crystalline solid that can appear in blue or green hues. smolecule.com The compound is noted for its exceptional electrochemical, catalytic, and magnetic properties. These properties are attributed to the presence of dual redox-active centers (Co²⁺/Co³⁺ and Mo⁴⁺/Mo⁶⁺) within its structure. This dual-redox capability is a key factor in its performance in applications like supercapacitors and as a catalyst for reactions such as the oxygen evolution reaction (OER).

Fundamental Research Questions and Paradigms in CoMoO₄ Studies

The study of CoMoO₄ is driven by several fundamental research questions aimed at unlocking its full potential. A primary focus is on understanding the relationship between its synthesis methods, crystal structure, and resulting properties. smolecule.comproquest.com Researchers are exploring how different synthesis techniques influence the morphology, particle size, and crystalline phase of CoMoO₄, which in turn affect its performance. smolecule.com Another key area of investigation is the optimization of its electrochemical properties for energy storage devices. acs.orgiaea.org This includes enhancing its specific capacitance and cycling stability. Furthermore, the catalytic activity of CoMoO₄ is a major research thrust, with studies focusing on its application in processes like hydrodesulfurization and the selective oxidation of hydrocarbons. candcs.deimoa.info A significant paradigm in CoMoO₄ research is the development of nanostructured forms of the material, which offer a high surface area and unique electronic properties, leading to enhanced performance in various applications. proquest.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoMo2O8- B13805781 Cobalt dimolybdate CAS No. 68647-47-2

Properties

CAS No.

68647-47-2

Molecular Formula

CoMo2O8-

Molecular Weight

378.8 g/mol

IUPAC Name

cobalt(3+);dioxido(dioxo)molybdenum

InChI

InChI=1S/Co.2Mo.8O/q+3;;;;;;;4*-1

InChI Key

MYWRFEYRJSBDKP-UHFFFAOYSA-N

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Co+3]

Origin of Product

United States

Synthesis Methodologies and Morphological Engineering of Cobalt Dimolybdate

Solution-Based Synthesis Approaches

Solution-based synthesis methods are widely employed for preparing cobalt dimolybdate due to their versatility in controlling particle size, morphology, and crystal phase at relatively low temperatures. These approaches involve the reaction of cobalt and molybdenum precursors in a liquid medium.

Hydrothermal Synthesis Protocols and Parametric Influence

Hydrothermal synthesis is a prominent method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. tandfonline.comcore.ac.uk This technique allows for the formation of various cobalt molybdate (B1676688) phases with defined morphologies. core.ac.uk Key parameters that influence the final product include the choice of precursors, pH of the solution, reaction temperature, and duration. core.ac.ukgoogle.com

For instance, using different molybdenum precursors like ammonium (B1175870) heptamolybdate or sodium molybdate, and adjusting the pH can lead to a variety of phases. core.ac.uk Acidic conditions often yield molybdenum-rich phases with high crystallinity, while at higher pH values, the products tend to have a higher cobalt concentration and larger surface areas. core.ac.uk The reaction temperature and time also play a critical role; for example, microcrystals of cobalt molybdate have been synthesized by reacting soluble cobalt salts and molybdates at temperatures between 180°C and 200°C for 24 hours. google.com

PrecursorsTemperature (°C)Time (h)Resulting MorphologyReference
Cobalt acetate (B1210297), Sodium molybdate18024Microrods (1-3μm diameter, 50-80μm length) google.com
Cobalt chloride, Sodium molybdate18024Regular bodies from micro-sheets (10-30μm) google.com
Cobalt chloride, Sodium molybdate20024Regular bodies from micro-sheets (10-20μm) google.com
Cobalt(II) nitrate (B79036) hexahydrate, Ammonium heptamolybdate tetrahydrate, CTABNot SpecifiedNot SpecifiedNanorod arrays iaea.orgresearchgate.net

Solvothermal Synthesis Techniques for Controlled Crystallization

Solvothermal synthesis is analogous to the hydrothermal method but employs non-aqueous solvents. This technique offers greater control over the crystallization process due to the diverse properties of organic solvents, such as their boiling points, polarity, and coordinating ability. nih.gov It is a powerful tool for producing functional oxides with controlled crystal forms, ranging from nanometer to micron scales, including thin films and anisotropic crystal morphologies. nih.gov

The use of different solvents and reaction conditions can lead to the formation of metastable phases that are not accessible through high-temperature solid-state reactions. nih.gov For example, solvothermal methods have been successfully used to synthesize various perovskites and pyrochlores at temperatures as low as 200°C. nih.gov In the context of cobalt-containing oxides, a solvothermal method was used to produce cobalt ferrite (B1171679) nanoparticles, where the synthesis parameters directly influenced the crystallite size and atomic structure. rsc.org

Co-precipitation Methods for Precursor Formation

Co-precipitation is a straightforward and scalable method for synthesizing cobalt molybdate precursors from aqueous solutions. researchgate.netrsc.org This technique involves the simultaneous precipitation of cobalt and molybdate ions from a homogeneous solution, often by adjusting the pH or adding a precipitating agent. cambridge.orgsemanticscholar.org The resulting precipitate is typically an amorphous or poorly crystalline precursor, which can then be calcined at high temperatures to obtain the desired crystalline cobalt molybdate phase. google.comrsc.org

The properties of the final product are highly dependent on the co-precipitation conditions, such as the concentration of reactants, pH, temperature, and stirring rate. For instance, the synthesis of hydrated cobalt molybdate has been achieved by dissolving ammonium heptamolybdate and cobalt chloride in water at 80°C without the need for pH correction. researchgate.net In the synthesis of multicomponent battery materials, co-precipitation is valued for achieving homogeneous mixing of metal ions at the atomic scale. rsc.org

PrecursorsTemperature (°C)pHResultReference
Cobalt(II) nitrate hexahydrate, Ammonium heptamolybdate tetrahydrate807-7.5NH₄Co₂(OH)(MoO₄)₂·H₂O cambridge.org
Ammonium molybdate, Cobalt chloride80Not specifiedHydrated cobalt molybdate researchgate.net

Template-Assisted Synthesis (e.g., Organic, Inorganic) for Directed Growth

Template-assisted synthesis provides a powerful route to control the morphology and structure of this compound by using a pre-existing template to direct the growth of the material. nih.gov This method can be broadly categorized into hard and soft template approaches.

Soft templates , such as surfactants and polymers, are used to create self-assembled structures in solution that act as scaffolds for the nucleation and growth of the inorganic material. For example, cetyltrimethylammonium bromide (CTAB), a cationic surfactant, has been used as a template to synthesize cobalt molybdate dihydrate nanorod arrays via a hydrothermal method. iaea.orgresearchgate.net The concentration of the template can be tuned to control the final morphology. iaea.orgresearchgate.net Other organic templates like polyvinyl pyrrolidone (PVP) and polyethylene (B3416737) glycol (PEG) have also been employed to create distinct morphologies of cobalt-based materials. rsc.org A synergistic approach using organic compounds from E. cognata in a modified hydrothermal route has been reported to tailor the surface chemistry and morphology of CoMoO₄, resulting in spherical nanoparticles. rsc.org

Hard templates , such as porous alumina (B75360) or silica, provide a rigid framework within which the desired material is synthesized. After synthesis, the template is typically removed by chemical etching, leaving behind a nanostructured replica. This method offers precise control over the size and shape of the final product.

Electrochemical Deposition Strategies for Thin Film Development

Electrochemical deposition is a versatile technique for fabricating thin films of cobalt molybdate directly onto a conductive substrate. orientjchem.orgktu.lt This method offers several advantages, including low cost, potential for large-scale deposition, and precise control over film thickness and morphology by adjusting parameters like electrolyte composition, temperature, and applied potential or current density. ktu.lt

The process typically involves a three-electrode system where the substrate acts as the working electrode. mdpi.com For instance, cobalt oxide thin films have been electrodeposited from an aqueous solution containing a cobalt salt, such as cobalt chloride or cobalt nitrate. ktu.ltmdpi.comoiccpress.com The integration of different metal oxides can be achieved through sequential deposition. For example, bilayer composite thin films of tungsten oxide and cobalt oxide (W@C) have been fabricated by first electrodepositing WO₃ and then subsequently electrodepositing CoO onto its surface. mdpi.com The resulting morphology and electrochemical properties are highly dependent on the deposition parameters, such as the number of cycles and the annealing temperature. mdpi.com

Solid-State and Vapor-Phase Synthesis Methods

Solid-state and vapor-phase synthesis methods are alternative routes to solution-based approaches, often employed to produce highly crystalline this compound, sometimes at industrial scales.

Solid-state synthesis typically involves the direct reaction of solid precursors, such as cobalt oxide (CoO) and molybdenum trioxide (MoO₃), at high temperatures. google.comcambridge.org This method is straightforward but often requires high temperatures to overcome the slow diffusion rates in the solid state. semanticscholar.org The reaction between MoO₃ and cobalt oxides primarily yields the α-CoMoO₄ phase. cambridge.org A study comparing solid-state and wet impregnation routes for adding cobalt to molybdenum oxide found that the solid-state method resulted in smaller crystal sizes and better cobalt retention after calcination. semanticscholar.org

Vapor-phase synthesis , such as chemical vapor deposition (CVD), involves the reaction of volatile precursors in the gas phase to deposit a thin film of the desired material onto a substrate. This technique is well-suited for producing high-quality, uniform films. rsc.org The choice of precursor is critical, and it must be sufficiently volatile and thermally stable. For instance, a volatile cobalt(II) complex has been used as a precursor for depositing nanocrystalline Co₃O₄ thin films via plasma-assisted metal-organic chemical vapor deposition (PA-MOCVD). researchgate.net Another gas-phase method is flame spray pyrolysis, which has been used to produce β-CoMoO₄ and MoO₃. core.ac.uk

MethodPrecursorsKey FeaturesResulting Phase/MorphologyReference
Solid-State ReactionCoO, MoO₃High temperatureα-CoMoO₄ cambridge.org
Solid-State (Physical Mixture)Ammonium molybdate, Cobalt nitrateCalcination at 500°CSmaller crystal size (~25 nm) semanticscholar.org
Plasma-Assisted MOCVDbis(N-isopropyl-3,5-di-tert-butylsalicylaldimine)cobalt(II)Volatile precursorNanocrystalline Co₃O₄ thin films researchgate.net
Flame Spray PyrolysisNot specifiedHigh temperature synthesisβ-CoMoO₄ and MoO₃ core.ac.uk

Conventional Solid-State Reaction Pathways

Conventional solid-state synthesis of this compound typically involves the high-temperature reaction of cobalt oxide (CoO or Co₃O₄) and molybdenum trioxide (MoO₃). google.com This method relies on the interdiffusion of solid reactants at elevated temperatures, often requiring prolonged heating to ensure complete reaction and phase formation. google.comresearchgate.net The general reaction can be represented as:

CoO + MoO₃ → CoMoO₄

The characteristics of the final product, such as particle size and crystallinity, are heavily influenced by factors like the stoichiometry of the reactants, reaction temperature, and duration. For instance, solid-state reactions between cobalt and aluminum molybdate have been shown to produce CoMoO₄ and MoO₂ phases, with the formation of the latter occurring at higher cobalt molar ratios. researchgate.net While straightforward, this method often yields materials with larger particle sizes and less morphological control compared to other techniques. mdpi.com

Microwave-Assisted Solid-State Synthesis

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional solid-state methods. mdpi.com This technique utilizes microwave irradiation to directly heat the reactants, leading to significantly faster reaction times and potentially lower synthesis temperatures. acs.org The volumetric and selective heating mechanism of microwaves can result in more uniform products with higher phase purity. mdpi.com

For example, a microwave-assisted solid-state reaction between cobalt (II, III) oxide and aluminum hydroxide (B78521) successfully produced cobalt aluminate pigment in minutes, a process that takes hours via conventional heating. mdpi.com This approach has also been applied to synthesize cobalt-doped MoS₂ on nitrogen-doped graphene, demonstrating its efficiency in producing complex nanostructures. researchgate.net The rapid reaction rates in microwave synthesis can also prevent the formation of undesirable phases. acs.org

Electrospinning Techniques for Nanofiber Fabrication

Electrospinning is a versatile technique for producing one-dimensional (1D) nanostructures, such as nanofibers, of various materials, including this compound. researchgate.netmdpi.com The process involves ejecting a polymer solution containing metal precursors through a spinneret under a high-voltage electric field. mdpi.com The resulting nanofibers can then be calcined to remove the polymer and crystallize the desired inorganic phase. rsc.org

The morphology and diameter of the electrospun nanofibers can be controlled by adjusting parameters such as the solution viscosity, applied voltage, and flow rate. mdpi.com For the synthesis of CoMoO₄ nanofibers, a solution containing cobalt acetate tetrahydrate, molybdenyl acetylacetonate, and a polymer like polyacrylonitrile (B21495) (PAN) in a solvent such as N,N-dimethylformamide (DMF) is typically used. mdpi.com Subsequent heat treatment at different temperatures (e.g., 550 °C, 650 °C, and 750 °C) influences the crystallinity and phase of the final CoMoO₄ nanofibers. researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced vapor-phase techniques that offer precise control over film thickness and conformality at the nanoscale. atomiclayerdeposition.comharvard.edu These methods are particularly suitable for depositing thin films of cobalt-based materials for applications in microelectronics. harvard.edu

In ALD, the deposition of cobalt molybdenum oxides has been achieved using various metal precursors like CoCp₂ (Cp = cyclopentadienyl), Co(thd)₂ (Hthd = 2,2,6,6-tetramethylheptan-3,5-dione), and Mo(CO)₆ with oxygen sources such as O₃ and H₂O. researchgate.netrsc.org The self-saturating surface reactions in ALD allow for atomic-level control over the film composition and thickness. atomiclayerdeposition.com The choice of precursors is critical, with organometallic compounds like cobalt amidinates being favored for their potential to form highly conformal films with minimal contamination. harvard.edu ALD processes for cobalt-based films are typically conducted at temperatures below 400 °C. google.com

Influence of Synthesis Parameters on Material Characteristics

The properties of this compound are intrinsically linked to the synthesis parameters employed. The choice of precursors and the control of thermodynamic variables like temperature and pressure play a crucial role in dictating the crystal growth, morphology, and ultimately, the performance of the material.

Role of Precursor Chemistry on Crystal Growth and Morphology

The selection of cobalt and molybdenum precursors significantly impacts the final characteristics of the synthesized CoMoO₄. Different cobalt salts, such as cobalt nitrate, cobalt chloride, and cobalt sulfate (B86663), can lead to variations in the crystallinity and morphology of the resulting material. mdpi.comresearchgate.net

For instance, in solid-state synthesis, using Co(NO₃)₂·6H₂O as the cobalt source resulted in CoMoO₄ nanorods with a larger specific capacitance compared to those synthesized with CoCl₂·6H₂O or CoSO₄·7H₂O. mdpi.com This was attributed to a slower reaction rate for the nitrate precursor, which hindered agglomeration during crystal growth. mdpi.com In hydrothermal synthesis, the use of different cobalt precursors also affects the particle size and catalytic activity of the resulting cobalt oxides. researchgate.net

In ALD, the combination of different metal and oxygen precursors directly influences the growth dynamics and stoichiometry of the deposited films. researchgate.netrsc.org The introduction of water as an oxygen source can promote a surface-controlled mechanism that favors the formation of the CoMoO₄ phase. rsc.org The table below summarizes the effect of different cobalt precursors on the properties of the synthesized materials.

Cobalt PrecursorSynthesis MethodResulting MaterialKey ObservationReference
Cobalt Nitrate (Co(NO₃)₂·6H₂O)Solid-State ReactionCoMoO₄ NanorodsSlow reaction rate, less agglomeration, larger specific capacitance. mdpi.com
Cobalt Chloride (CoCl₂·6H₂O)Solid-State ReactionCoMoO₄ Nanorods--- mdpi.com
Cobalt Sulfate (CoSO₄·7H₂O)Solid-State ReactionCoMoO₄ NanorodsPoor crystallinity. mdpi.com
Cobalt Chloride---Cobalt Metal & Co₃O₄Higher catalytic activity due to smaller particle size. researchgate.net

Temperature and Pressure Regimes in Hydrothermal/Solvothermal Processing

Hydrothermal and solvothermal synthesis methods offer excellent control over the crystallization process of this compound by manipulating temperature and pressure. smolecule.com These parameters directly influence the solubility of precursors, reaction kinetics, and the final morphology of the product.

Hydrothermal synthesis of this compound is typically carried out in a Teflon-lined autoclave at temperatures ranging from 100 to 300 °C for several hours. google.com For example, CoMoO₄ microcrystals have been prepared by reacting a mixture of a soluble cobalt salt and a molybdate at 200 °C for 24 hours. google.com The morphology of the product can be tuned by adjusting the reaction temperature. Studies on the hydrothermal synthesis of cobalt ferrite have shown that higher reaction temperatures (e.g., 180 °C) lead to products with better crystallinity and purity. nih.gov

In solvothermal synthesis, the choice of solvent also plays a critical role. For instance, in the microwave-assisted solvothermal synthesis of cobalt oxide nanostructures, a binary solvent system of water and ethylene (B1197577) glycol was used. researchgate.net The table below illustrates the influence of temperature on the characteristics of materials synthesized via hydrothermal methods.

MaterialSynthesis TemperatureEffect on CharacteristicsReference
Cobalt Ferrite120 °CLower crystallinity and purity, smaller crystallite size (4.5 nm). nih.gov
Cobalt Ferrite150 °CLower crystallinity and purity, smaller crystallite size (6.1 nm). nih.gov
Cobalt Ferrite180 °CPure product, larger crystallite size (7.8 nm). nih.gov
Cobalt Oxide450 °C (annealing)Formation of microflower Co₃O₄. mdpi.com
Cobalt Oxide550 °C (annealing)Formation of urchin-like Co₃O₄/CoO mixed phase. mdpi.com

pH and Solvent Effects on Nucleation and Growth Mechanisms

The nucleation and subsequent growth of this compound crystals are critically influenced by the chemical environment, particularly the pH of the precursor solution and the nature of the solvent employed. These parameters dictate the supersaturation level, the hydrolysis and condensation rates of the metallic precursors, and the ultimate morphology of the resulting material.

The pH of the synthesis solution plays a pivotal role in determining the species of cobalt and molybdate ions present and their reactivity. Variations in pH can alter the hydrolysis of hydrated cobalt ions and the polymerization of molybdate anions, thereby influencing the nucleation kinetics. For instance, in hydrothermal synthesis, the pH can affect the formation of intermediate phases and the final crystalline structure of CoMoO₄. While specific quantitative studies on the direct correlation between a range of pH values and CoMoO₄ morphology are not extensively detailed in the provided context, the general principles of crystal growth suggest that acidic or basic conditions would significantly modify the surface charges of the growing nanocrystals, thereby affecting their aggregation and oriented attachment.

The choice of solvent is another powerful tool for morphological control. A study systematically investigated the synthesis of CoMoO₄ nanoparticles with distinct morphologies by employing different solvent media in a facile hydrothermal/solvothermal method. mdpi.commdpi.com When deionized water was used as the solvent, rod-like morphologies (R-CMO) were obtained. mdpi.commdpi.com A mixture of water and ethanol (B145695) (1:1 v/v) led to the formation of bud-like structures (B-CMO), while a water/ethylene glycol mixture (1:1 v/v) resulted in sheet-like morphologies (S-CMO). mdpi.commdpi.com This demonstrates that the solvent's properties, such as polarity, viscosity, and boiling point, directly impact the dissolution-precipitation equilibrium and the diffusion rates of the ionic species, thus guiding the growth of the CoMoO₄ crystals into different shapes. mdpi.commdpi.com The addition of ethanol to the synthetic solution has also been shown to be a method to control the size of nanorods. acs.org

Surfactant and Capping Agent Directing Effects on Morphology

Surfactants and capping agents are instrumental in the morphological engineering of this compound nanostructures. These molecules adsorb onto the surfaces of newly formed nuclei, selectively inhibiting or promoting growth on specific crystallographic planes. This anisotropic growth control is a cornerstone of rational nanomaterial design.

A variety of surfactants have been employed to tailor the morphology of cobalt-based nanoparticles. For instance, in the synthesis of cobalt nanoparticles, a combination of oleic acid, polyvinylpyrrolidone (B124986) (PVP), and oleylamine (B85491) resulted in well-dispersed cubic nanoparticles. researchgate.net The use of oleic acid as a capping agent is noted for its effectiveness due to its long carbon chain. researchgate.net The introduction of trioctylphosphine (B1581425) as an additional surfactant was found to decrease the particle size. researchgate.net

In the context of CoMoO₄ synthesis, cetyltrimethylammonium bromide (CTAB), a cationic surfactant, has been successfully used to direct the formation of specific morphologies. researchgate.netiaea.org The concentration of CTAB in a hydrothermal synthesis process was found to be a key factor in tuning the morphological features of cobalt molybdate dihydrate. researchgate.netiaea.org At high concentrations of the CTAB template, the formation of nanorod arrays was observed. researchgate.netiaea.org This is attributed to the formation of CTAB micelles which can act as soft templates, guiding the self-assembly of the inorganic precursors into one-dimensional structures.

The directing effects of various agents on the morphology of cobalt-based nanoparticles are summarized in the table below.

Surfactant/Capping AgentResulting MorphologyReference(s)
Oleic Acid, Polyvinylpyrrolidone, OleylamineCubic Nanoparticles researchgate.net
Cetyltrimethylammonium Bromide (CTAB)Nanorod Arrays researchgate.netiaea.org
Sodium Dodecylbenzenesulfonate (SDBS)Spherical Particles kashanu.ac.ir
2-hydroxyacetophenoneCubic-like Nanostructures kashanu.ac.irkashanu.ac.ir

Morphology Control and Hierarchical Architecture Design

The deliberate control over the morphology of this compound, ranging from simple one-dimensional (1D) and two-dimensional (2D) structures to complex hierarchical architectures, is a key area of research. These advanced designs can offer enhanced surface area, improved charge transport, and synergistic functionalities.

Formation of Nanorods and Nanofibers

One-dimensional nanostructures such as nanorods and nanofibers are of significant interest due to their anisotropic properties and potential for creating interconnected networks. The hydrothermal method is a prevalent technique for the synthesis of CoMoO₄ nanorods. acs.orgresearchgate.net As previously mentioned, the use of solvents like water can promote the formation of rod-like morphologies. mdpi.commdpi.com

The synthesis of CoMoO₄·nH₂O nanorods has been achieved through a facile hydrothermal method, where the addition of ethanol to the synthesis solution was shown to be an effective way to control the size of the nanorods. acs.org Furthermore, the use of surfactants like CTAB has been demonstrated to facilitate the growth of nanorod arrays. researchgate.netiaea.org In some instances, nanostructured particles formed during synthesis act as primary particles for the self-assembly into rod-like morphologies. mdpi.commdpi.com Hybrid structures, such as CoMoO₄ nanorods grown on reduced graphene oxide, have also been synthesized via a one-step hydrothermal process. researchgate.net

Development of Nanosheets and Microspheres

Two-dimensional nanosheets and three-dimensional microspheres represent another important class of CoMoO₄ morphologies. Nanosheets offer a high surface-to-volume ratio, while microspheres can be assembled from these lower-dimensional building blocks to form hierarchical structures.

The synthesis of sheet-like CoMoO₄ has been achieved using a solvothermal method with a water/ethylene glycol solvent mixture. mdpi.commdpi.com Hierarchical networks of CoMoO₄ assembled from ultrathin mesoporous nanosheets have been directly grown on flexible carbon fabric through a hydrothermal route followed by thermal annealing. rsc.org These nanosheets were observed to have a thickness of approximately 3-5 nm and a mesoporous structure. rsc.org

Flower-like microspheres of cobalt-molybdenum mixed oxides have been successfully synthesized via a hydrothermal process and subsequent calcination. mdpi.comnih.gov These hierarchical structures are assembled from ultrathin mesoporous nanosheets with thicknesses around 4.0 nm. mdpi.comnih.gov The self-assembly of CoMoO₄ strips into flower-like structures on reduced graphene oxide sheets has also been reported. researchgate.net

Fabrication of Hierarchical Structures and Core-Shell Architectures

Hierarchical structures, which are complex architectures built from primary nanoscale units, and core-shell designs are at the forefront of materials innovation for this compound. These sophisticated structures can provide enhanced stability, multifunctional properties, and improved performance in various applications.

Examples of hierarchical CoMoO₄ structures include the aforementioned flower-like microspheres composed of nanosheets. mdpi.comnih.gov Another novel hierarchical architecture is the dandelion-shaped CoMoO₄ nanostructure, synthesized through a facile hydrothermal method. researchgate.net Cage-like hierarchical Co₉S₈ microspheres composed of nanosheets have also been synthesized, showcasing the versatility of hydrothermal methods in creating complex structures. mdpi.com

Core-shell architectures offer a promising route to combine the properties of different materials. For example, Ni(OH)₂ nanosheets have been wrapped around CoMoO₄ nanoplate arrays supported on nickel foam. mdpi.commdpi.com A more intricate design involves the use of a metal-organic framework (MOF) template to synthesize double-shelled hollow nanoboxes of cobalt-molybdenum-phosphide (CoMoP-DSHNBs). nih.gov This method involves an ion-exchange reaction on the surface of a ZIF-67 template, followed by template etching and phosphorization. nih.gov The fabrication of carbon-coated cobalt ferrite core-shell nanoparticles has also been demonstrated using pulsed laser ablation, a technique that could potentially be adapted for CoMoO₄. missouristate.edu

Understanding of Self-Assembly Processes in CoMoO₄ Systems

The spontaneous organization of primary building blocks into ordered, larger structures, known as self-assembly, is a fundamental process in the formation of many complex CoMoO₄ morphologies. Understanding and controlling these processes are key to the rational design of advanced materials.

In the formation of rod-like CoMoO₄, it has been observed that nanostructured primary particles can self-assemble into the final rod morphology. mdpi.commdpi.com Similarly, the growth of hierarchical CoMoO₄ networks on carbon fabric is proposed to occur through a self-assembly mechanism of ultrathin mesoporous nanosheets. rsc.org Time-dependent experiments have been used to propose a probable growth mechanism for these nanosheet networks. rsc.org The assembly of interconnected strips of CoMoO₄ into flower-like structures on graphene sheets is another example of a self-assembly process. researchgate.net These processes are typically driven by the minimization of surface energy and can be influenced by factors such as reaction time, temperature, and the presence of surfactants or templates.

Structural Elucidation and Crystallographic Investigations of Cobalt Dimolybdate

Crystalline Polymorphism and Phase Transitions in CoMoO₄

Cobalt dimolybdate is known to exist in several crystalline forms, including two primary monoclinic phases (α and β), various hydrated forms, and high-pressure phases. cambridge.orgresearchgate.netresearchgate.net The coordination environment of the metal ions, particularly molybdenum, is a key differentiator between these polymorphs. In the α and high-pressure phases, molybdenum atoms are octahedrally coordinated with oxygen ([MoO₆]), while in the β and certain hydrated phases, they adopt a tetrahedral coordination ([MoO₄]). cambridge.orgresearchgate.net

The α-CoMoO₄ phase is recognized as the low-temperature, stable form of this compound. cambridge.orgresearchgate.net It possesses a monoclinic crystal structure belonging to the C2/m space group. cambridge.orgresearchgate.netrsc.org This phase is typically characterized by its pale green color. cambridge.orgresearchgate.net In the α-CoMoO₄ structure, both cobalt (Co²⁺) and molybdenum (Mo⁶⁺) ions are octahedrally coordinated with oxygen atoms, forming CoO₆ and MoO₆ octahedra, respectively. researchgate.netmaterialsproject.org

The β-CoMoO₄ phase is the high-temperature polymorph of this compound. researchgate.netresearchgate.net Similar to the alpha phase, it crystallizes in the monoclinic C2/m space group. cambridge.orgresearchgate.netrsc.org Visually, it presents as a pale violet or purple material. cambridge.orgresearchgate.net A key structural distinction from the α-phase is the coordination of the molybdenum ion. While the cobalt ions remain in octahedral CoO₆ sites, the molybdenum ions are found in tetrahedral MoO₄ coordination. researchgate.netresearchgate.net

This compound can incorporate water molecules into its crystal lattice to form hydrates, denoted as CoMoO₄·nH₂O. The stoichiometry, or the value of 'n', can vary. One well-characterized hydrate (B1144303) is CoMoO₄·3/4H₂O. researchgate.net This compound crystallizes in a triclinic system with the P-1 space group. researchgate.net In this hydrated form, the cobalt ions are octahedrally coordinated (CoO₆), and the molybdenum ions are tetrahedrally coordinated (MoO₄). researchgate.net Other reported hydrate stoichiometries include CoMoO₄·0.9H₂O and CoMoO₄·1.3H₂O. researchgate.net The process of hydration and dehydration involves the reversible inclusion of water molecules into the crystal structure. libretexts.org

When subjected to high-pressure conditions, this compound can transform into a distinct high-pressure (hp) phase. cambridge.orgresearchgate.net This phase, sometimes referred to as CoMoO₄-II, has a monoclinic crystal structure but belongs to the P2/c space group, distinguishing it from the α and β phases. cambridge.orgrsc.orgmaterialsproject.org The structure of the hp-phase consists of distorted MoO₆ and CoO₆ octahedra. materialsproject.org The MoO₆ octahedra share edges, while the CoO₆ octahedra share edges with each other and corners with the MoO₆ octahedra. materialsproject.org

The transformation between the different phases of CoMoO₄ is governed by external conditions such as temperature and mechanical stress.

Dehydration and Crystallization : Hydrated cobalt molybdate (B1676688) loses its water of crystallization at elevated temperatures. For instance, upon heating to around 330°C, the hydrate can transform into an amorphous state, which subsequently crystallizes into the α-CoMoO₄ phase. cambridge.org

α ↔ β Transition : The transition between the α and β phases is reversible. The high-temperature β-phase can transform into the α-phase upon cooling. cambridge.org Conversely, α-CoMoO₄ can convert to β-CoMoO₄ through grinding at room temperature or by cooling to 100°C. cambridge.org This transformation is reversible, with the β-phase converting back to the α-phase at approximately 420°C. cambridge.org However, another study observed an irreversible transition from the β-phase to the α-phase at around 550°C, which was associated with a color change from purple to green. researchgate.net

These phase transitions involve the rearrangement of the atomic lattice and changes in the coordination geometry of the molybdenum ions, from tetrahedral in the β-phase to octahedral in the α-phase. researchgate.netyoutube.com

Crystallographic Analysis and Lattice Parameter Determination

The precise structure of each CoMoO₄ polymorph is determined using techniques like X-ray diffraction, which allows for the measurement of the unit cell dimensions, known as lattice parameters.

The crystallographic data for the principal phases of this compound are summarized below.

Interactive Table: Crystallographic Data for CoMoO₄ Polymorphs

Phase Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
α-CoMoO₄ Monoclinic C2/m N/A N/A N/A 90 N/A 90
β-CoMoO₄ Monoclinic C2/m N/A N/A N/A 90 N/A 90
hp-CoMoO₄ Monoclinic P2/c 4.6598 5.6862 4.9159 90 90.521 90
CoMoO₄·¾H₂O Triclinic P-1 6.844 6.933 9.339 76.617 84.188 74.510

Data for lattice parameters 'a', 'b', 'c', and 'β' for α and β phases were not specified in the provided search results, though their monoclinic C2/m structure is confirmed. cambridge.orgresearchgate.netrsc.org Data for hp-CoMoO₄ is from reference rsc.org and for the hydrated phase is from reference researchgate.net.

Space Group Symmetries (e.g., C2/m, P1-bar)

This compound is known to crystallize in at least three polymorphic forms, each belonging to a different space group. The low-temperature α-CoMoO₄ and the high-temperature β-CoMoO₄ phases both adopt a monoclinic crystal structure belonging to the C2/m space group. cambridge.org A high-pressure (hp) phase has also been identified, which is monoclinic with a P2/c space group. cambridge.org The C2/m space group is a common configuration for this compound and involves symmetry operations that include a two-fold rotation axis and a mirror plane. cambridge.orgglobalsino.com

Atomic Coordination Environments (e.g., CoO₆ Octahedra, MoO₄ Tetrahedra, MoO₆ Octahedra)

The coordination environment of the constituent cobalt and molybdenum ions with oxygen is a defining feature of the different CoMoO₄ polymorphs. In all known phases, the cobalt atoms are octahedrally coordinated with six oxygen atoms, forming [CoO₆] octahedra. cambridge.orgmaterialsproject.org

Influence of Doping and Substitution on Lattice Parameters and Unit Cell Volume

The introduction of dopant atoms into the this compound lattice via substitution for either cobalt or molybdenum ions directly impacts the crystal's structural parameters. Doping alters the lattice constants (a, b, and c) and, consequently, the unit cell volume. nih.govresearchgate.net

This effect is prominently observed in studies of copper-doped hydrated cobalt molybdate (Co₁₋ₓCuₓMoO₄·nH₂O). As the concentration of copper increases, the lattice parameter 'a' shows a continuous increase. This expansion is attributed to the substitution of the smaller cobalt ions (ionic radius ~0.58 Å) with the larger copper ions (ionic radius ~0.73 Å). nih.gov In contrast, the 'b' and 'c' lattice parameters exhibit more complex variations, which are influenced by structural defects and internal stress induced by the dopant. nih.gov

Below is an interactive data table detailing the changes in lattice parameters with varying copper dopant concentrations in a hydrated cobalt molybdate structure.

Materiala (Å)b (Å)c (Å)
CoMoO₄·nH₂O6.82656.93739.3645
Co₀.₉₇Cu₀.₀₃MoO₄·nH₂O6.84206.93749.3372
Co₀.₉₄Cu₀.₀₆MoO₄·nH₂O6.85106.93549.3342
Co₀.₈₈Cu₀.₁₂MoO₄·nH₂O6.86546.92729.3084

Defect Chemistry and Non-Stoichiometry

The ideal crystal structure of this compound can be modified by various defects, such as vacancies and deviations from the ideal stoichiometric ratio of cations. This defect chemistry is crucial as it governs many of the material's electronic and catalytic properties.

Cationic Non-Stoichiometry and Impact on Electronic Structure

Cationic non-stoichiometry refers to a deviation from the precise 1:1 atomic ratio of cobalt to molybdenum in the CoMoO₄ structure. Such deviations fundamentally alter the material's electronic structure and properties. ias.ac.infrontiersin.org When the cation ratio is not ideal, it can lead to the formation of impurity levels within the band gap or a change in the population of charge carriers. ias.ac.inresearchgate.net This directly influences electrical conductivity. rsc.org For instance, in related oxide thin films, a significant non-stoichiometry with cation vacancies can result in electronic conductivity that is several orders of magnitude lower than what would be expected for the stoichiometric equivalent. rsc.org The principle of electroneutrality requires that these structural defects are compensated by electronic defects, such as the change in the oxidation state of the metal cations (e.g., Ce⁴⁺ to Ce³⁺ in ceria), which facilitates charge transport via mechanisms like small polaron hopping. nih.gov Therefore, controlling cationic stoichiometry is a critical parameter for tuning the electronic behavior of this compound.

Doping-Induced Lattice Distortions and Strain Engineering

The substitution of Co²⁺ or Mo⁶⁺ ions with dopant ions of a different size or charge inevitably introduces localized lattice distortions and internal strain. nih.govresearchgate.net This phenomenon, often termed strain engineering, can be a deliberate strategy to modify the material's properties. nih.gov Doping can lead to changes in the preferred crystallographic orientation during crystal growth. nih.gov These distortions can enhance the structural stability of the material, for example, by mitigating the severe lattice contraction that can occur during electrochemical processes, thereby improving cycling stability in battery applications. nih.gov The introduction of strain can also increase piezoelectric responses or create additional defects like oxygen vacancies, which in turn can boost catalytic performance. researchgate.net By carefully selecting dopants, it is possible to suppress undesirable phase transformations and engineer a more robust and efficient material. nih.gov

Surface Structure and Reconstruction Phenomena of this compound

The functionality of this compound (CoMoO₄) in various applications, particularly in catalysis and energy storage, is intrinsically linked to its surface characteristics. The arrangement of atoms at the surface, the specific crystal planes exposed, and the dynamic changes that occur under operational stress collectively dictate its reactivity and stability. Understanding these phenomena at the atomic level is crucial for designing advanced materials with tailored properties.

Dynamic Surface Reconstruction under Operating Conditions

Under electrochemical operating conditions, such as those present during the oxygen evolution reaction (OER), the surface of this compound is not static. It undergoes significant dynamic reconstruction, transforming into the catalytically active species. This process is highly dependent on the specific polymorph of CoMoO₄.

Research has revealed distinct reconstruction behaviors in α-CoMoO₄ and β-CoMoO₄ polymorphs. The α-CoMoO₄ phase experiences a gradual surface reconstruction, leading to the formation of an amorphous cobalt oxyhydroxide (CoOOH) layer. In contrast, the β-CoMoO₄ polymorph undergoes a rapid and more direct transformation into CoOOH. researchgate.net This rapid change is facilitated by an "acid group dissociation" (AGD) mechanism, which involves the dissociation of the molybdate (MoO₄²⁻) groups. researchgate.net The divergence in these pathways is attributed to the competition between the Co-O and Mo-O bond strengths within the crystal lattice. researchgate.net

This in-situ formation of cobalt oxyhydroxide is a critical step, as CoOOH is widely recognized as the true active species for OER catalysis. uq.edu.au The reconstruction process essentially converts the initial cobalt molybdate, which acts as a pre-catalyst, into the functional catalytic surface. Real-time monitoring techniques have confirmed that this surface restructuring is essential for achieving high catalytic activity. uq.edu.au

Table 1: Comparison of Surface Reconstruction in CoMoO₄ Polymorphs under OER Conditions
PolymorphReconstruction SpeedMechanismReconstructed SpeciesReference
α-CoMoO₄GradualLattice Oxygen OxidationAmorphous Cobalt Oxyhydroxide researchgate.net
β-CoMoO₄RapidAcid Group Dissociation (AGD)Cobalt Oxyhydroxide (CoOOH) researchgate.net

Surface Termination and Exposed Crystal Planes

The surface termination of this compound is defined by the constituent polyhedra of its crystal structure. The two common polymorphs, α-CoMoO₄ and β-CoMoO₄, both crystallize in the monoclinic C2/m space group. researchgate.netmdpi.com The key difference lies in the coordination of the molybdenum ion; the α-phase contains Mo⁶⁺ in octahedral clusters, while the high-temperature β-phase features Mo⁶⁺ in tetrahedral clusters. researchgate.net A high-pressure phase (HP-CoMoO₄) with a P2/c space group also exists, where both cobalt and molybdenum ions are surrounded by six oxygen atoms, forming CoO₆ and MoO₆ octahedra, respectively. materialsproject.orgmaterialsproject.org Consequently, the surface is terminated by these cobalt and molybdenum oxide polyhedra, which dictates the availability and nature of active sites.

X-ray diffraction (XRD) studies on various nanostructured forms of CoMoO₄ have identified several commonly exposed crystal planes. These include low-index planes such as (001) and (002), as well as higher-index planes like (-201), (021), (201), (-112), and (-311). mdpi.commdpi.com The specific morphology of the CoMoO₄ material—be it nanorods, nanosheets, or other complex shapes—influences the preferential exposure of certain crystal facets, which in turn affects its electrochemical and catalytic performance. mdpi.com

Interface Chemistry in Composite Materials

In energy storage applications, CoMoO₄ is frequently combined with conductive materials like graphene or reduced graphene oxide (rGO). researchgate.netacs.orgrsc.orggncl.cn The interface between CoMoO₄ nanostructures and the graphene network is crucial for enhancing performance. This interface facilitates efficient charge transfer, mitigating the inherently low electrical conductivity of CoMoO₄, and increases the accessible surface area for electrolyte interaction. gncl.cnresearchgate.net The synergistic chemical coupling at this interface leads to superior specific capacitance, rate capability, and cycling stability in supercapacitors and lithium-ion batteries. acs.orggncl.cn

In polymer composites, CoMoO₄ can be dispersed within a thermoset matrix. scientific.net Scanning electron microscopy has been used to study the distribution and physical interface of CoMoO₄ particles within the polymer. scientific.net The interaction at this interface can impart novel functionalities, such as piezo-chromism, where the composite material changes color in response to mechanical strain. scientific.net The use of surfactants during synthesis can also modify the interface; for example, a polymeric surfactant can adsorb at the CoMoO₄ surface, influencing particle morphology and enhancing pore accessibility, which improves performance in hybrid capacitors. rsc.org Furthermore, core-shell structures, such as cobalt molybdate nanosheets grown on cobalt phosphate (B84403) micropetals, create a hierarchical interface that offers a large electroactive area and facilitates rapid electron and ion transport. acs.org

Table 2: Interface Characteristics of this compound in Composite Systems
Composite SystemMatrix/Secondary PhaseInterface CharacteristicsResulting ImprovementReference
Supercapacitor ElectrodeGraphene / rGOSynergistic chemical coupling, enhanced charge transfer pathway.Increased specific capacitance, rate capability, and cycling stability. acs.orggncl.cn
Piezo-chromic MaterialThermoset PolymerPhysical dispersion and interaction under mechanical stress.Strain-induced color change for damage detection. scientific.net
Hybrid CapacitorPolymeric Surfactant (Pluronic F127)Adsorption at the particle surface, altering surface properties.Enhanced pore accessibility and electronic conductivity. rsc.org
Hybrid SupercapacitorCobalt Phosphate (core-shell)Hierarchical core-shell architecture with large accessible area.High capacity and accelerated redox chemistry. acs.org

Electronic Band Structure Calculations and Density of States

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic band structure and density of states (DOS) of materials like this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. procedia-esem.eu In the context of this compound, DFT calculations are instrumental in predicting its electronic band gap and the nature of its electronic states. The generalized gradient approximation (GGA) is often employed for the exchange-correlation energy in these calculations. ijera.com

The band gap is a crucial parameter that determines the electronic and optical properties of a semiconductor. DFT calculations can predict whether the band gap is direct or indirect and its energy value. For related transition metal oxides, DFT with an on-site Coulomb correction (DFT+U) is often used to more accurately describe the electronic and magnetic structures, as it better accounts for the strong correlation of d-electrons. whiterose.ac.ukajol.info While specific DFT-calculated band gap values for this compound are not extensively reported in the provided context, studies on similar materials like CaMoO₄ have shown that theoretical band gaps calculated by DFT can sometimes be smaller than experimental values due to the underestimation of strong Coulomb correlation. researchgate.net

The density of states (DOS) provides information about the number of available electronic states at each energy level. The total DOS is often supplemented by the projected density of states (PDOS), which decomposes the total DOS into contributions from different atomic orbitals (e.g., Co 3d, Mo 4d, O 2p). ajol.info This allows for a detailed analysis of which orbitals contribute to the valence band maximum (VBM) and the conduction band minimum (CBM), which in turn governs the material's electronic and chemical properties. For instance, in cobalt-based materials, the localized d-orbitals of cobalt often have a predominant contribution to their magnetic behavior. ijera.com

ParameterDescriptionTypical Application in this compound Study
Band Gap (Eg)The energy difference between the top of the valence band and the bottom of the conduction band.Predicting conductivity and optical absorption properties.
Density of States (DOS)The number of electronic states per unit volume per unit energy.Understanding the distribution of electrons and the nature of electronic states.
Projected Density of States (PDOS)The contribution of each atomic orbital to the total DOS.Identifying the specific orbitals involved in bonding and electronic transitions.

The dynamics of charge carriers (electrons and holes) are critical for applications such as photocatalysis and electronics. While specific studies on this compound are limited in the provided search results, insights can be drawn from related materials. In semiconductors, charge carrier dynamics involve processes like generation, transport, and recombination. researchgate.net

Techniques such as intensity-modulated photocurrent spectroscopy can be used to study charge carrier dynamics. researchgate.net The transport of charge carriers is influenced by factors like carrier mobility and lifetime. researchgate.netarxiv.org In materials like molybdenum disulfide (MoS₂), the carrier mobility can be analyzed using models such as the Drude and Drude-Smith models. researchgate.net Doping with elements like molybdenum has been shown to improve charge separation efficiency and charge transfer efficiency in other materials, which can enhance their performance in applications like photoelectrochemical water-splitting. researchgate.net It is plausible that similar mechanisms are at play in this compound, where the interplay between cobalt and molybdenum centers would govern the charge carrier behavior.

Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals, which can better explain the geometry and bonding in molecules. wikipedia.orglibretexts.org In this compound, the bonding is primarily between the metal centers (Co and Mo) and oxygen atoms.

The coordination environment of the metal ions determines the type of hybridization. In many cobalt oxides, cobalt is octahedrally coordinated by oxygen atoms. researchgate.net This suggests that the cobalt ion may utilize d²sp³ hybrid orbitals to form sigma bonds with the oxygen ligands. Similarly, molybdenum is often found in tetrahedral or octahedral coordination with oxygen. For a tetrahedral coordination, sp³ hybridization of the molybdenum orbitals would be expected. libretexts.org

The bonding in this compound has a significant ionic character due to the difference in electronegativity between the metal and oxygen atoms. However, there is also a degree of covalent character arising from the overlap of the metal hybrid orbitals with the oxygen p-orbitals. The chemical bonding analysis in similar compounds like CaMoO₄ indicates that Mo-O bonds can exhibit more covalent character than the bonds involving the other metal cation (in that case, Ca-O). researchgate.net The nature of the orbital hybridization and the resulting bonding characteristics are crucial in determining the electronic structure and, consequently, the material's properties.

Oxidation State Analysis and Charge Transfer Phenomena

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. thermofisher.com It is a primary tool for determining the oxidation states of cobalt and molybdenum in this compound.

In this compound, cobalt predominantly exists in the +2 oxidation state (Co²⁺). This is confirmed by XPS analysis, where the Co 2p spectrum shows characteristic peaks for Co 2p₃/₂ and Co 2p₁/₂. For instance, high-resolution XPS spectra of CoMoO₄ show the Co 2p₃/₂ peak around 781 eV and the Co 2p₁/₂ peak around 796 eV. researchgate.net The presence of satellite peaks in the Co 2p spectrum is also a strong indicator of the Co(II) state. researchgate.netresearchgate.net The energy separation between the two main peaks can further confirm the presence of the Co²⁺ oxidation state. researchgate.net

While Co²⁺ is the primary oxidation state, the presence of Co³⁺ can also be observed in some cobalt-based materials, often in mixed-oxide systems or under specific synthesis or operating conditions. whiterose.ac.ukupc.eduacs.org The deconvolution of the Co 2p spectra can reveal contributions from both Co²⁺ and Co³⁺. acs.org In some cobalt oxyhydroxides, high-spin state Co³⁺ has been identified and linked to enhanced catalytic activity. nih.govrepec.orgnih.gov

Cobalt SpeciesCo 2p₃/₂ Binding Energy (eV)Co 2p₁/₂ Binding Energy (eV)Key Features
Co²⁺~781~796Presence of satellite peaks
Co³⁺~779-780~794-795Generally weaker or absent satellite peaks

Molybdenum can exist in several oxidation states, with +6 being common in molybdates. thermofisher.com In this compound, XPS analysis of the Mo 3d region typically shows two peaks corresponding to Mo 3d₅/₂ and Mo 3d₃/₂. For CoMoO₄, these peaks are located at approximately 232.8 eV and 235.1 eV, respectively, which is characteristic of the Mo⁶⁺ oxidation state. researchgate.net The spin-orbit splitting of these peaks is also consistent with Mo⁶⁺. researchgate.net

In some molybdenum oxides, other oxidation states such as Mo⁴⁺ and Mo⁵⁺ can also be present, particularly in reduced or mixed-valence compounds. lmaleidykla.lt The Mo 3d₅/₂ peak for Mo⁴⁺ is typically observed at a lower binding energy of around 229 eV. lmaleidykla.lt The presence of multiple oxidation states of molybdenum can influence the electronic properties and catalytic activity of the material.

Molybdenum SpeciesMo 3d₅/₂ Binding Energy (eV)Mo 3d₃/₂ Binding Energy (eV)
Mo⁴⁺~229.0~232.1
Mo⁵⁺~230.5~233.6
Mo⁶⁺~232.1 - 232.8~235.2 - 235.9

Conclusion

Theoretical and Computational Studies of Cobalt Dimolybdate

First-Principles Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict and understand the properties of cobalt dimolybdate, from its crystal structure to its reactive behavior on the surface.

Geometric optimization using DFT is a crucial first step in computational studies to determine the most stable atomic arrangement of a material. This process involves calculating the forces on each atom and adjusting their positions to minimize the total energy of the system, resulting in a prediction of the ground-state crystal structure and its lattice parameters. arxiv.orgnih.gov

For this compound, these calculations are essential for comparing the relative stability of its different polymorphs, such as the α- and β-phases. The stability of such structures can be sensitive to the specific computational approach used, including the choice of exchange-correlation functional and corrections like DFT+U, which accounts for strong electronic correlations in transition metal d-orbitals. arxiv.org Studies on molybdenum-containing oxides have shown that varying the effective U parameter (Ueff) can significantly impact predictions of structural stability and may even cause an anomalous reversal of stability for distorted versus undistorted structures. arxiv.org Therefore, careful validation against experimental data is critical to ensure the accuracy of the predicted ground states. arxiv.org

Table 1: Key Objectives of Geometric Optimization in CoMoO₄ Studies

ObjectiveDescriptionComputational Approach
Structural Prediction Determination of the lowest-energy crystal structure (e.g., α- vs. β-CoMoO₄).Energy minimization calculations by adjusting atomic positions and lattice vectors.
Lattice Parameters Prediction of the equilibrium unit cell dimensions (a, b, c, α, β, γ).Analysis of the optimized, minimum-energy structure.
Phase Stability Calculation of formation energies to assess thermodynamic stability relative to constituent oxides or other phases.Comparison of the total energies of different structural configurations.
Distortion Analysis Investigation of energetically favorable structural distortions, such as tilting or rotation of molybdate (B1676688) tetrahedra.Sensitivity analysis using different DFT functionals and Hubbard U corrections (DFT+U). arxiv.org

The electronic band structure and density of states (DOS) are fundamental properties that determine a material's electrical and optical behavior. youtube.com DFT calculations are used to model these properties by solving the Kohn-Sham equations for the electrons within the periodic potential of the crystal lattice. gitlab.iomcmaster.ca

The band structure plots the allowed electron energy levels against wavevectors (k) along high-symmetry directions in the Brillouin zone. youtube.com This reveals the size of the band gap—the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM)—and whether it is direct or indirect. youtube.com The DOS provides information on the number of available electronic states at each energy level. youtube.com

For materials like this compound, the valence and conduction bands near the band gap are typically dominated by the molecular orbitals of the molybdate (MoO₄²⁻) anionic groups. researchgate.net Computational studies have shown that the electronic properties of CoMoO₄ can be intentionally modified through defect engineering. For example, the introduction of oxygen vacancies can narrow the band gap, which in turn increases electrical conductivity. bohrium.com The DOS near the Fermi level is a key indicator of conductivity; a higher DOS generally imparts better metallic character and facilitates more efficient electron transport. sci-hub.se

Table 2: Insights from Electronic Structure Calculations of CoMoO₄

PropertyDescriptionSignificance
Band Gap The energy required to excite an electron from the valence band to the conduction band.Determines whether the material is a semiconductor or insulator and governs its optical absorption properties.
Density of States (DOS) The distribution of electronic states as a function of energy. youtube.comProvides insight into orbital contributions (e.g., Co-3d, Mo-4d, O-2p) to the electronic bands and helps explain electrical conductivity. sci-hub.se
Defect-Induced Changes Modification of the band structure and DOS by introducing defects like oxygen vacancies.Can be used to tune the material's properties, such as enhancing electrical conductivity for electrocatalysis. bohrium.com

In catalysis, the interaction between reactant molecules and the catalyst surface is a critical factor determining the reaction's efficiency and pathway. DFT calculations are used to quantify these interactions by computing the adsorption energy of various chemical species (reactive intermediates) on the surface of this compound.

The adsorption energy indicates how strongly a molecule binds to a specific site on the catalyst surface. By calculating this value for different intermediates at various possible adsorption sites (e.g., on top of a Co or Mo atom, or at a bridge site between atoms), researchers can identify the most stable adsorption configurations. researchgate.netnih.gov These calculations are fundamental to understanding reaction mechanisms, as the bond strength of surface compounds often dictates the direction and selectivity of the catalytic process. researchgate.net Studies on cobalt and other transition metal surfaces have demonstrated that the adsorption site significantly influences the subsequent reaction barriers for processes like hydrogenation. researchgate.netnih.gov For CoMoO₄, the coordination of molybdenum ions has been shown to affect the bond strength of adsorbed acrolein. researchgate.net

Defects within a crystal lattice, such as vacancies (missing atoms), can act as active sites in catalysis and dramatically alter a material's electronic properties. DFT is employed to calculate the defect formation energy, which is the energy required to create a specific defect, such as an oxygen vacancy (Oᵥ), in the CoMoO₄ structure.

A lower formation energy implies that the defect can be created more easily. Computational studies have revealed that doping CoMoO₄ or related molybdenum oxides can promote the formation of oxygen vacancies. bohrium.comsci-hub.se These vacancies are not just structural imperfections; they are electronically active. DFT calculations show that oxygen vacancies can activate adjacent oxygen atoms, turning them into active sites for reactions like the oxygen evolution reaction (OER). bohrium.com Furthermore, these defects can enhance the electrical conductivity of the material, which is crucial for efficient electrocatalysis. rsc.org By simulating the formation energies of different types of defects, scientists can devise strategies, such as elemental doping, to engineer defect-rich materials with superior catalytic performance. bohrium.comsci-hub.se

Beyond static properties, DFT can be used to map out the entire energy landscape of a chemical reaction, a process known as reaction pathway analysis. This involves identifying all the intermediate steps and calculating the energy barriers, or activation energies, that must be overcome for the reaction to proceed from one intermediate to the next. The highest point on the energy path between two intermediates is known as the transition state.

For catalytic processes on this compound, such as oxidation reactions, DFT simulations can trace the step-by-step transformation of reactants into products. This allows for the identification of rate-determining steps (the step with the highest energy barrier) and key reaction intermediates. nih.gov For instance, in the oxygen evolution reaction on cobalt-based catalysts, DFT calculations have helped identify crucial intermediates like Co(IV)-oxyl (Co=O) and hydroperoxo (Co-OOH) species and have quantified the energy barriers for their formation and subsequent reactions. nih.gov This level of mechanistic insight is vital for understanding how the catalyst functions and for designing new catalysts with lower activation barriers and higher efficiency.

Molecular Dynamics and Monte Carlo Simulations

While DFT is excellent for calculating the static, ground-state properties of materials, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the dynamic behavior of atoms and molecules over time.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the trajectories of atoms and molecules at finite temperatures. researchgate.netresearchgate.net Although specific MD studies on this compound are not widely reported, this technique is applied to its constituent metals and related materials to investigate processes such as melting, phase transitions, and surface interactions. researchgate.netscispace.com For CoMoO₄, MD could be used to simulate structural changes at high temperatures, the diffusion of ions or vacancies within the lattice, and the dynamic interaction of reactant molecules with the catalyst surface. mdpi.com

Monte Carlo (MC) simulations use statistical methods and random sampling to model the behavior of complex systems. nih.gov In materials science, MC methods are often used to simulate phenomena like crystal growth, alloy formation, and the arrangement of atoms in a structure. mdpi.combath.ac.uk For example, hybrid MD/MC simulations have been used to predict the phase formation in multi-component alloys containing molybdenum. ulisboa.pt In the context of this compound, MC simulations could be employed to model the equilibrium distribution of defects at a given temperature or to simulate the self-assembly of CoMoO₄ nanostructures. inl.gov

Ion Diffusion and Transport Modeling in Energy Storage Systems

In the realm of energy storage, particularly for applications like lithium-ion and sodium-ion batteries, the efficiency of ion diffusion and transport within the electrode material is a critical determinant of performance. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in modeling these phenomena in materials like this compound. barc.gov.intechscience.com

DFT calculations can be employed to determine the most energetically favorable diffusion pathways for ions (e.g., Li⁺, Na⁺) through the CoMoO₄ crystal lattice. These calculations help identify the energy barriers associated with ion hopping between different interstitial sites. A lower energy barrier corresponds to faster ion diffusion and, consequently, better rate capability of the battery. For instance, theoretical studies can compare the diffusion kinetics in different polymorphs of CoMoO₄ (e.g., α- and β-phases) to predict which structure would be more suitable as an electrode material.

Molecular dynamics simulations offer a way to study the dynamic behavior of ions within the CoMoO₄ structure over time. researchgate.net By simulating a system of CoMoO₄ atoms and diffusing ions at various temperatures, researchers can calculate key transport properties like the diffusion coefficient. This provides a macroscopic parameter that is directly comparable to experimental measurements. Such simulations can also reveal how the lattice structure of this compound changes during repeated ion insertion and extraction cycles, offering insights into the material's structural stability and long-term cycling performance. start-project.org A study on cobalt molybdenum bimetallic sulfide (B99878) highlighted that the time-dependent diffusion of ions during synthesis can significantly affect the material's crystal and electronic structure, which in turn modulates its electrocatalytic activity. nih.gov This underscores the importance of understanding diffusion phenomena, which can be effectively modeled for CoMoO₄.

Table 1: Parameters from Ion Diffusion Modeling in this compound

Parameter Computational Method Significance in Energy Storage
Ion Migration Energy Barrier Density Functional Theory (DFT) Determines the ease of ion movement within the crystal lattice; lower barriers suggest higher rate capability.
Diffusion Coefficient Molecular Dynamics (MD) Quantifies the rate of ion transport through the material, directly impacting charge/discharge speeds.
Structural Deformation DFT / MD Predicts the stability of the electrode material during repeated charge and discharge cycles.

Surface Adsorption and Catalytic Site Interactions

This compound is a promising catalyst for various chemical reactions, including the oxygen evolution reaction (OER), which is crucial for water splitting and metal-air batteries. sciopen.com Theoretical studies are key to understanding the interactions between reactant molecules and the CoMoO₄ surface, as well as identifying the nature of the active catalytic sites.

DFT calculations are extensively used to model the adsorption of molecules onto the surface of CoMoO₄. acs.org By calculating the adsorption energy, researchers can determine the strength of the interaction between a reactant (e.g., H₂O, O₂, N₂) and the catalyst surface. acs.org A moderate adsorption energy is often desirable for efficient catalysis, as the reactant must bind strongly enough to react but weakly enough for the product to desorb. These simulations can also elucidate how the electronic structure of CoMoO₄ changes upon adsorption, providing clues about the charge transfer processes that are central to catalysis.

Furthermore, computational models can identify the specific atomic sites on the CoMoO₄ surface that are most active for catalysis. For example, studies on β-CoMoO₄ have shown that during the OER process, the surface reconstructs into amorphous CoOOH, which provides abundant low-coordination active sites. sciopen.com Theoretical calculations can model these reconstructed surfaces and determine the reaction energetics at different sites (e.g., cobalt vs. molybdenum sites, or sites at crystal edges and corners). This knowledge is invaluable for designing catalysts with a higher density of active sites. In related cobalt molybdenum systems like Co₃Mo₃N, DFT has been used to identify that nitrogen vacancies and specific Co or Mo clusters act as preferential sites for H₂ and N₂ activation. acs.orgguildhe.ac.uk

Table 2: Computational Insights into Catalytic Activity of this compound

Studied Phenomenon Computational Method Key Findings and Implications
Adsorption of Reactants Density Functional Theory (DFT) Calculation of adsorption energies to predict surface reactivity and reaction pathways.
Identification of Active Sites Density Functional Theory (DFT) Pinpointing specific atomic sites (e.g., Co vs. Mo, vacancies, step edges) responsible for catalytic activity. sciopen.comacs.org
Reaction Mechanisms DFT / Kinetic Monte Carlo Elucidation of the step-by-step process of a catalytic reaction, including transition states and energy barriers.

Machine Learning and Data-Driven Approaches in CoMoO₄ Research

The complexity of materials science problems, including the vast parameter space for synthesis and the intricate relationships between structure and properties, has led to the increasing adoption of machine learning (ML) and data-driven approaches. plos.orgnih.gov These methods can accelerate the discovery and optimization of materials like this compound.

Predicting Structure-Property Relationships

Machine learning models can be trained on existing experimental and computational datasets to predict the properties of new, un-synthesized materials. nih.govresearchgate.net For CoMoO₄, this could involve developing a model that takes structural features (e.g., lattice parameters, bond lengths, coordination environments) and compositional information as input, and predicts properties such as bandgap, catalytic activity, or ionic conductivity. researchgate.net

The process typically involves generating a large dataset from high-throughput DFT calculations or compiling data from the scientific literature. Various ML algorithms, such as neural networks, random forests, or kernel regression, can then be trained on this data. nih.govyoutube.com Once trained, these models can rapidly screen thousands of potential CoMoO₄ variants (e.g., with different dopants or morphologies) to identify candidates with desired properties, significantly reducing the time and cost associated with experimental trial-and-error. mdpi.com The interpretability of these models is also an active area of research, with techniques being developed to understand which structural features are most influential in determining a specific property. nih.gov

Optimizing Material Design Parameters

Beyond property prediction, machine learning can be used to optimize the design and synthesis of this compound for specific applications. nih.gov For instance, an ML model could be developed to predict the final properties of CoMoO₄ based on its synthesis parameters (e.g., temperature, pH, precursor concentrations). researchgate.net This "synthesis-property" model can then be used to identify the optimal synthesis conditions to achieve a desired outcome, such as maximizing catalytic efficiency or battery capacity.

This approach often involves an iterative loop where the ML model suggests new experiments to perform, and the results of these experiments are then used to retrain and improve the model. This "active learning" or "Bayesian optimization" strategy can efficiently explore the vast parameter space of material synthesis. researchgate.net By leveraging machine learning, researchers can move towards a more rational and accelerated design of CoMoO₄ materials with tailored functionalities. plos.org

Mechanistic Investigations in Catalysis with Cobalt Dimolybdate

Electrocatalytic Reaction Mechanisms

Cobalt dimolybdate has emerged as a versatile and efficient electrocatalyst for a range of crucial energy conversion and storage reactions. Its catalytic prowess stems from the synergistic interplay between cobalt and molybdenum centers, its tunable electronic structure, and its ability to accommodate surface modifications like vacancies.

Oxygen Evolution Reaction (OER) Pathways and Active Sites

The oxygen evolution reaction (OER) is a kinetically sluggish process that often limits the efficiency of technologies like water splitting and metal-air batteries. Cobalt molybdate-based materials have been extensively investigated as cost-effective alternatives to noble metal catalysts (e.g., RuO₂, IrO₂).

The OER mechanism in alkaline media generally proceeds through a series of proton-coupled electron transfer steps involving adsorbed intermediates (*OH, *O, *OOH) on the catalyst's active sites. The generally accepted pathway is as follows:

M* + OH⁻ → M-OH* + e⁻

M-OH* + OH⁻ → M-O* + H₂O + e⁻

M-O* + OH⁻ → M-OOH* + e⁻

M-OOH* + OH⁻ → M* + O₂ + H₂O + e⁻

Where M* represents an active metal site on the catalyst surface.

In cobalt molybdate (B1676688) catalysts, both cobalt and molybdenum ions are considered active centers. The Co²⁺/Co³⁺ redox couple plays a pivotal role in the catalytic cycle. researchgate.net Doping with other metals or creating specific nanostructures can further enhance activity. For instance, Mo-doped cobalt phosphide (B1233454) hollow nanocages derived from ZIF-67 showed that Mo-doping improved the catalytic performance of the cobalt active site. azom.com The Tafel slope, a diagnostic criterion for the rate-determining step (RDS), for Mo-doped CoP was found to be 62.1 mV dec⁻¹, suggesting that the formation of the M-O* intermediate (step ii) is likely the RDS. azom.com

Studies on various cobalt molybdate compositions reveal that the synergistic interaction between cobalt and molybdenum is crucial. In bimetallic Co₅Fe₅MoO@CP composites, DFT analysis indicated that cobalt atoms serve as the catalytic core for the OER process. oaepublish.com Furthermore, the introduction of high-valence metals like molybdenum into cobalt-based hydroxides can modulate the electronic structure, weaken metal-oxygen bonds, and potentially shift the reaction pathway to a Lattice Oxygen Mediated (LOM) mechanism. sciopen.com In the LOM pathway, lattice oxygen participates directly in the O-O bond formation, offering an alternative route with potentially lower activation barriers. sciopen.com

The engineering of cobalt molybdate nanostructures, such as the in-situ growth of CoMoO₄ nanorods on graphitized porous carbon, has been shown to expose more active sites and improve electrical conductivity, leading to lower OER overpotentials. researchgate.net

Table 1: OER Performance of Various Cobalt Molybdate-Based Catalysts This table is interactive. Click on the headers to sort the data.

Catalyst Overpotential @ 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Substrate/Morphology Reference
CoMoO₄-Oᵥ-2@GF 296 62.4 Nanoflakes on Graphite Felt mdpi.com
CoMoO₄/GPLC 289 60.4 Nanorods on Porous Carbon researchgate.net
Co₅Fe₅MoO@CP 245 92.2 Nanoflowers on Carbon Paper oaepublish.com
MoCo₁.₅C-700 232.5 61 Microflowers researchgate.net
CoMoP-2 264.4 62.1 Hollow Nanocages azom.comnih.gov
MoN-Co₂N 267 - Nanosheets researchgate.net

Hydrogen Evolution Reaction (HER) Pathways and Intermediate Adsorption

The hydrogen evolution reaction (HER) is the cathodic counterpart to the OER in water splitting. The mechanism in alkaline or acidic media involves the adsorption of a hydrogen intermediate (H*) on the catalyst surface. Two primary pathways are recognized:

Volmer-Heyrovsky Mechanism:

Volmer step: H₂O + e⁻ → H* + OH⁻ (in alkaline) or H⁺ + e⁻ → H* (in acidic)

Heyrovsky step: H* + H₂O + e⁻ → H₂ + OH⁻ (in alkaline) or H* + H⁺ + e⁻ → H₂ (in acidic)

Volmer-Tafel Mechanism:

Volmer step: (as above)

Tafel step: H* + H* → H₂

The rate-determining step can be identified by the Tafel slope, with values of approximately 120, 40, and 30 mV dec⁻¹ corresponding to the Volmer, Heyrovsky, and Tafel steps, respectively. nsf.gov

For cobalt molybdate-based catalysts, the HER activity is highly dependent on the composition and structure. The Gibbs free energy of hydrogen adsorption (ΔGH) is a key descriptor of HER activity; an ideal catalyst should have a ΔGH value close to zero. In VMoCoCOx@NF catalysts, DFT calculations showed that the conversion of H* to H₂ (Tafel step) was the RDS. The addition of copper to cobalt-molybdenum coatings was found to favor the adsorption of intermediate species in the HER.

In hybrid catalysts like MoS₂/CoS, a synergistic effect promotes the initial H₂O adsorption and dissociation process while optimizing the ΔGH*. Similarly, for sulfur-doped cobalt molybdenum oxide, unsaturated Mo⁴⁺ sites were found to enhance the adsorption of H₂O molecules, thereby promoting the HER on Co²⁺ or Sₙ²⁻ sites. mdpi.com DFT calculations for MoN-Co₂N nanosheets revealed that the material possesses a d-band center that provides low HER energy barriers and a balanced adsorption strength for intermediates. researchgate.net

Table 2: HER Performance of Cobalt Molybdate and Related Catalysts This table is interactive. Click on the headers to sort the data.

Catalyst Overpotential @ 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Proposed Mechanism/Key Finding Reference
Co₅Fe₅MoO@CP 123.6 78.3 Synergistic effect of Fe and Co atoms. oaepublish.com
Co₅₆Mo₂₁Cu₂₃ 119 - Cu addition favors intermediate adsorption.
MoS₂/CoSe₂ -11 (onset) 36 Synergistic effects between MoS₂ and CoSe₂. nsf.gov
MoCo₁.₅C-700 96.5 - Cobalt-incorporated molybdenum carbide. researchgate.net
VMoCoCOx@NF - - Tafel step is the Rate-Determining Step.
MoN-Co₂N 105 - Optimized d-band center for low energy barriers. researchgate.net

CO₂ Reduction/Hydrogenation Mechanisms and C₁/C₂₊ Product Formation

The electrochemical reduction of carbon dioxide (CO₂RR) into valuable fuels and chemical feedstocks is a promising strategy for carbon capture and utilization. While copper is the most studied catalyst for producing C₂₊ products, cobalt-based materials have shown significant activity, primarily towards C₁ products like carbon monoxide (CO) and methane (B114726) (CH₄).

Recent studies have explored CoMoO₄ as a catalyst for CO₂RR. Bare CoMoO₄ rods have been shown to produce CO and CH₄ with Faradaic efficiencies (FEs) of up to 56.8% and 19.8%, respectively, at -1.3 V vs. RHE. The proposed mechanism involves the adsorption and activation of CO₂ on the catalyst surface, followed by a series of proton-coupled electron transfers.

The product selectivity can be dramatically altered by modifying the catalyst. When CoMoO₄ rods were decorated with silver nanoparticles (Ag NPs), the product distribution shifted significantly. While the FEs for CO and CH₄ decreased, a substantial amount of ethane (B1197151) (C₂H₆), a C₂ product, was formed with an FE of 44.2%. This suggests a synergistic effect where CO, potentially formed on the CoMoO₄ surface, is further reduced and coupled into C₂H₆ on the Ag NP sites. The decoration with Ag NPs also improved charge transfer and lowered the Tafel slope from 273 mV/dec for bare CoMoO₄ to 112 mV/dec for the Ag/CoMoO₄ heterostructure, indicating enhanced reaction kinetics.

For CO₂ hydrogenation, cobalt-based catalysts can follow different pathways depending on the active species (e.g., Co⁰, Co²⁺, Co₂C). These pathways often involve either a formate (B1220265) intermediate (*HCOO) or a reverse water-gas shift (RWGS) step to form CO, which is then hydrogenated further. The formation of C₂₊ hydrocarbons on cobalt catalysts typically proceeds via a Fischer-Tropsch-type mechanism where CO is the key intermediate.

Table 3: CO₂ Electroreduction Product Selectivity on CoMoO₄-Based Catalysts at -1.3 V vs. RHE This table is interactive. Click on the headers to sort the data.

Catalyst FE CO (%) FE CH₄ (%) FE C₂H₆ (%) Reference
CoMoO₄ 56.8 19.8 -

Ammonia (B1221849) Synthesis Mechanisms (e.g., Mars-van Krevelen)

Ammonia (NH₃) synthesis is a cornerstone of the chemical industry, traditionally dominated by the high-pressure, high-temperature Haber-Bosch process. There is significant interest in developing catalysts that can operate under milder conditions. Cobalt molybdenum-based materials, particularly cobalt molybdenum nitrides (e.g., Co₃Mo₃N), are highly active catalysts for this reaction.

These catalysts are proposed to operate via a Mars-van Krevelen (MvK) mechanism. In this pathway, lattice nitrogen from the metal nitride catalyst is hydrogenated to form ammonia. This creates a nitrogen vacancy on the catalyst surface, which is subsequently replenished by the dissociative adsorption of N₂ from the gas phase.

Hydrogenation of Lattice Nitrogen: N(lattice) + 3H(ads) → NH₃(g) + Vacancy

Replenishment of Vacancy: N₂(g) + Vacancy → N(lattice)

Studies on Co₃Mo₃N have shown that the (111) surfaces, which contain 3-fold hollow nitrogen sites bound to the molybdenum framework, can have a high concentration of nitrogen vacancies under typical ammonia synthesis temperatures (380–550 °C). These vacancy sites are capable of adsorbing and activating the highly stable N₂ molecule, demonstrating the feasibility of the MvK mechanism. In addition to the dissociative MvK mechanism, an associative Eley-Rideal/MvK pathway has also been proposed, where hydrogen reacts directly with surface-activated nitrogen to form diazane and hydrazine (B178648) intermediates, potentially offering a route to ammonia formation under milder conditions.

Role of Surface Oxygen Vacancies in Reaction Kinetics

Surface oxygen vacancies (Oᵥ) are point defects on the surface of metal oxides that can profoundly influence their catalytic properties. In cobalt molybdate, the intentional creation of oxygen vacancies is a key strategy to enhance electrocatalytic performance for both OER and HER.

The presence of oxygen vacancies has several beneficial effects:

Exposure of More Active Sites: Vacancies can expose underlying metal cations, creating new, highly active sites for reactant adsorption. mdpi.com

Enhanced Electrical Conductivity: Oxygen vacancies introduce defect states within the bandgap of the semiconductor material, narrowing the bandgap and increasing the concentration of charge carriers, which improves electrical conductivity and facilitates faster charge transfer kinetics. mdpi.com

Modulated Adsorption of Intermediates: Vacancies alter the electronic structure of adjacent metal sites, which can optimize the binding energy of reaction intermediates (*OH, *O, OOH in OER; H in HER). mdpi.commdpi.com This modulation can lower the activation energy of the rate-determining step.

Heterogeneous Catalysis Reaction Pathways

Beyond electrocatalysis, cobalt molybdates are effective heterogeneous catalysts for various organic transformations, most notably selective oxidation reactions. Heterogeneous catalysis involves reactions where the catalyst is in a different phase from the reactants, typically a solid catalyst with gas or liquid reactants. The general mechanism involves adsorption of reactants onto the catalyst surface, surface reaction, and desorption of products.

A classic example is the partial oxidation of propylene (B89431) to acrolein over α- and β-CoMoO₄. Studies using pulse and calorimetric methods have investigated the relationship between the catalyst's reduction state, the selectivity towards acrolein, and the bond energy of the surface oxygen. It was found that as the cobalt molybdate surface is reduced (i.e., as lattice oxygen is consumed by the reactant), the selectivity to acrolein increases. This behavior is characteristic of a Mars-van Krevelen redox mechanism, where the olefin is oxidized by lattice oxygen from the catalyst, and the resulting reduced catalyst site is subsequently re-oxidized by gas-phase oxygen.

Catalyst Reduction: Propylene + [CoMo-O] → Acrolein + H₂O + [CoMo-Vacancy]

Catalyst Re-oxidation: O₂ + [CoMo-Vacancy] → [CoMo-O]

The binding energy of the surface oxygen is a critical parameter. For CoMoO₄, the steady-state under reaction conditions was characterized by a surface reduction of about 22% and the presence of uniform oxygen with a bond energy of approximately 85 kcal/mol. This indicates that the catalyst dynamically maintains a specific surface state that is optimal for selective oxidation rather than complete combustion. The flexible redox properties of the Co and Mo cations facilitate this cycle, allowing for the selective activation of C-H bonds in the olefin without cleaving the C-C backbone.

Peroxymonosulfate (B1194676) Activation Mechanisms for Organic Degradation

Cobalt-based materials are recognized for their ability to activate peroxymonosulfate (PMS) to generate powerful reactive oxygen species for the degradation of organic pollutants. nih.govmdpi.com In the context of CoMoO₄, the synergistic interaction between cobalt and molybdenum is critical for efficient PMS activation. nih.gov The process generally begins with the adsorption of PMS onto the catalyst's surface. nih.gov

The activation of PMS by CoMoO₄ can proceed through both radical and non-radical pathways to degrade organic contaminants. nih.gov The cobalt component, cycling between its Co²⁺ and Co³⁺ oxidation states, is a key player in this process. nih.govmdpi.com The standard electrode potential of the Co²⁺/Co³⁺ couple (1.82 V) is proximate to that of PMS, facilitating efficient electron transfer. mdpi.com This interaction leads to the formation of highly reactive sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are primary oxidants responsible for the degradation of organic molecules. nih.govmdpi.comresearchgate.net The presence of both Co and Mo in the spinel structure of CoMoO₄ is believed to enhance catalytic activity compared to single metal oxides like Co₃O₄. nih.govmdpi.com This cooperative effect helps to prevent the leaching of cobalt ions and improves the stability of the catalyst over multiple cycles and a wide pH range. nih.govnih.gov Studies have shown that CoMoO₄ can achieve high degradation rates for various organic pollutants, such as 4-nitrophenol, within minutes. nih.gov

The general mechanism for radical generation can be summarized as:

Co²⁺ + HSO₅⁻ → Co³⁺ + SO₄•⁻ + OH⁻

Co³⁺ + HSO₅⁻ → Co²⁺ + SO₅•⁻ + H⁺

SO₄•⁻ + H₂O → •OH + HSO₄⁻

It has been observed that in certain conditions, a high-valent cobalt-oxo species, Co(IV), can also be a dominant intermediate oxidant, particularly at acidic pH. researchgate.net This species exhibits great resistance to common radical scavengers like humic acid. researchgate.net

Olefin Disproportionation Mechanisms and Adsorbed Intermediates

Cobalt molybdate catalysts are active in the disproportionation of olefins, a reaction that rearranges the carbon-carbon double bonds of alkenes. The activity of cobalt molybdate in the disproportionation of propene has been shown to parallel its activity in converting diazomethane (B1218177) into nitrogen and ethylene (B1197577), suggesting a common mechanistic feature. rsc.org

The proposed mechanism for olefin disproportionation on cobalt molybdate involves the formation of a metal-carbene intermediate. The reaction of diazomethane on the catalyst surface is believed to generate a methylene (B1212753) carbene (CH₂) adsorbed onto a molybdenum site. This carbene can then react with an olefin from the gas phase to form a metallacyclobutane intermediate. The subsequent cleavage of the metallacyclobutane ring leads to the formation of new olefin products and regenerates the metal-carbene species, thus completing the catalytic cycle.

The key steps are:

Formation of a metal-carbene species on a molybdenum active site.

Reaction of the metal-carbene with an incoming olefin to form a metallacyclobutane intermediate.

Cleavage of the metallacyclobutane ring to release the product olefins.

Regeneration of the metal-carbene active site.

The nature of the adsorbed intermediates is a critical aspect of this mechanism. The presence of both cobalt and molybdenum is thought to be important, with molybdenum being the primary site for carbene formation and reaction, while cobalt may play a role in stabilizing the active sites or facilitating the redox processes involved.

Active Site Identification and Turnover Frequencies

Identifying the active sites and quantifying their intrinsic activity through turnover frequencies (TOFs) are fundamental to understanding and improving catalytic performance. For cobalt-based catalysts, the active sites are often associated with the cobalt centers. nih.gov In the context of CoMoO₄, both cobalt and molybdenum can contribute to the catalytic activity, and the specific nature of the active site can depend on the reaction being catalyzed.

For reactions like the hydrogen evolution reaction (HER), the TOF is a key metric for evaluating the intrinsic activity of the catalyst on a per-site basis. nih.gov For some cobalt-based materials, each cobalt center is considered a potential active site. nih.gov The TOF can be calculated using the formula: TOF = (j × A)/(z × F × n), where 'j' is the current density, 'A' is the surface area, 'z' is the number of electrons transferred, 'F' is the Faraday constant, and 'n' is the number of active sites. rsc.org

In the oxygen evolution reaction (OER), high-resolution Co 2p XPS studies have shown that Co²⁺ can be oxidized to CoOOH, which is identified as the active species. rsc.org The ratio of CoOOH to Co²⁺ on the catalyst surface can be correlated with the OER activity. rsc.org For example, sulfur-doped CoMoO has shown a higher CoOOH/(Co²⁺ + CoOOH) value after OER testing compared to undoped CoMoO, indicating a greater number of active species. rsc.org

The determination of TOF values allows for a direct comparison of the intrinsic activity of different catalysts, independent of their surface area or loading. For instance, the TOF values for a Co-NG catalyst in the HER have been reported to be 0.101 H₂ s⁻¹ at an overpotential of 100 mV. nih.gov In the context of olefin disproportionation, the determination of the molar fraction of different molybdenum species has been used to calculate TOF values, highlighting that certain species like [MoO₄]²⁻ are more efficient than others. researchgate.net

Table 1: Reported Turnover Frequencies for Cobalt-Based Catalysts in Hydrogen Evolution Reaction Data based on a Co-NG catalyst, not specifically CoMoO₄, for illustrative purposes.

Overpotential (mV)Turnover Frequency (H₂ s⁻¹)
500.022
1000.101
1500.386
2001.189
This table is interactive. Click on the headers to sort the data.

Operando and In-situ Spectroscopic Studies of Catalytic Processes

To gain a deeper understanding of the catalytic mechanisms of this compound under reaction conditions, operando and in-situ spectroscopic techniques are invaluable. These methods allow for the real-time observation of the catalyst's structural and chemical state as the reaction proceeds.

In-situ Raman Spectroscopy for Dynamic Surface Changes

In-situ Raman spectroscopy is a powerful tool for probing the vibrational modes of a catalyst's surface, providing insights into its structure and the presence of adsorbed species during a reaction. mdpi.comresearchgate.netresearchgate.net This technique can detect changes in the catalyst's crystalline phase, the formation of intermediates, and the interaction of reactants and products with the surface. nih.govmdpi.com

For instance, in the study of cobalt oxide-based catalysts, in-situ Raman has been used to monitor the oxidation state of cobalt under electrochemical conditions. researchgate.netresearchgate.net In a KOH electrolyte, the Raman spectra of a bare cobalt surface show peaks corresponding to spinel-type Co₃O₄. As the potential is increased, changes in the Raman bands, such as a red-shift, can indicate the progressive oxidation of surface species. researchgate.net For example, a Raman band observed between 609-579 cm⁻¹ has been assigned to CoOₓ species that increase their oxidation state with increasing potential. researchgate.net This allows for the direct correlation of the catalyst's surface state with its electrochemical activity. The ability to distinguish between different cobalt oxide phases, such as Co₃O₄ and CoO(OH), is crucial for identifying the active species in reactions like the oxygen evolution reaction. researchgate.net

The application of in-situ Raman spectroscopy can be enhanced by techniques like two-dimensional correlation analysis (2D-COS), which helps to establish the sequential order of spectral changes and correlate simultaneous changes in different bands. nih.gov This provides a more detailed picture of the dynamic evolution of the catalyst's surface during the catalytic process.

Operando XPS for Surface Chemical State Evolution

Operando X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) state of the catalyst's surface under working conditions. frontiersin.orgescholarship.org This is particularly important for understanding how the electronic structure of the catalyst evolves during a reaction. rsc.org

In studies of cobalt-based catalysts, operando XPS has been instrumental in tracking the transformation of cobalt species. For example, during the oxygen evolution reaction, operando ambient-pressure XPS (APXPS) has revealed that a biphasic catalyst of Co₃O₄/Co(OH)₂ undergoes chemical and structural transformations as a function of the applied potential. escholarship.org The Co(OH)₂ phase can be completely converted, and the spinel Co₃O₄ partially converted, to CoO(OH) under pre-catalytic conditions. escholarship.org Furthermore, new spectral features in the Co 2p and O 1s core level regions can emerge under OER conditions, which have been attributed to the formation of highly active Co⁴⁺ centers. escholarship.org

Operando XPS can also be used to study the adsorption of reactants and intermediates on the catalyst surface. osti.gov For example, in the context of CO oxidation, operando XPS can distinguish between different adsorbed CO species on both the metal and oxide sites of the catalyst. rsc.orgosti.gov By monitoring the changes in the C 1s and O 1s spectra as a function of temperature and gas pressure, researchers can gain insights into the reaction mechanism and the role of different surface sites. osti.gov The ability to perform these measurements in a reactive gas environment bridges the "pressure gap" and provides a more realistic picture of the catalytic process. arxiv.org

Table 2: Example of Co 2p Binding Energies for Different Cobalt Species

Cobalt SpeciesCo 2p₃/₂ Binding Energy (eV)
Co metal~778.0
Co²⁺ (in CoO or Co(OH)₂)~780.4
Co³⁺ (in Co₃O₄)~778.9
CoOOHShift to higher binding energy from Co²⁺
This table is interactive. Click on the headers to sort the data.

In-situ X-ray Diffraction for Structural Reorganizations

In-situ X-ray diffraction (XRD) is a primary technique for monitoring the bulk structural changes of a crystalline catalyst during a reaction. numberanalytics.commdpi.comrsc.org It allows for the real-time identification of crystalline phases, determination of lattice parameters, and observation of phase transitions or structural reorganizations under reaction conditions. numberanalytics.comaps.org

For cobalt-based catalysts, in-situ XRD is often used to study the reduction and oxidation processes that occur during catalyst activation or reaction. For example, the reduction of Co₃O₄ has been studied using in-situ XRD. mdpi.comresearchgate.net In a hydrogen atmosphere, bulk Co₃O₄ can be reduced directly to metallic cobalt with a hexagonal close-packed (hcp) structure. mdpi.comresearchgate.net However, for supported Co₃O₄/Al₂O₃ catalysts, the reduction often proceeds in two steps, via an intermediate CoO phase, and results in metallic cobalt with a face-centered cubic (fcc) structure. mdpi.comresearchgate.net This highlights the influence of the support on the structural evolution of the catalyst.

The crystallite size of the initial oxide can also affect the reduction pathway and the structure of the resulting metallic phase. mdpi.com In-situ XRD can track these changes as a function of temperature and gas composition, providing crucial information for understanding the catalyst's behavior. The combination of in-situ XRD with other techniques, such as temperature-programmed reduction, can provide a more complete picture of the structural dynamics of the catalyst. researchgate.net These studies are essential for designing catalysts with desired structural properties and for understanding deactivation mechanisms that may involve structural changes.

Cobalt Dimolybdate in Advanced Energy Storage Systems: Mechanistic Insights

Supercapacitors and Pseudocapacitance Mechanisms

Cobalt dimolybdate (CoMoO₄) has garnered significant attention as a promising electrode material for supercapacitors due to its high theoretical specific capacitance and excellent electrochemical activity. Its energy storage mechanism is primarily rooted in pseudocapacitance, which involves fast and reversible Faradaic reactions occurring at or near the surface of the material. This allows for higher energy storage density compared to electric double-layer capacitors (EDLCs) while maintaining high power density.

Redox Reaction Mechanisms of Co and Mo Species

The pseudocapacitive behavior of this compound originates from the synergistic redox reactions of both cobalt and molybdenum ions. During the charging and discharging processes, these metal ions undergo changes in their oxidation states, facilitating charge transfer.

The redox reactions involving the cobalt species in an alkaline electrolyte can be represented as: Co²⁺ ↔ Co³⁺ + e⁻ Co³⁺ ↔ Co⁴⁺ + e⁻

Similarly, the molybdenum species contribute to the charge storage through the following transitions: Mo⁴⁺ ↔ Mo⁵⁺ + e⁻ Mo⁵⁺ ↔ Mo⁶⁺ + e⁻

In-situ X-ray absorption spectroscopy has confirmed that both Co and Ni elements in a CoMoO₄@NiWO₄ core-shell structure participate simultaneously in these Faradaic reactions with the electrolyte nih.gov. The variable valence states of both cobalt and molybdenum ions enable reversible redox reactions, which are fundamental to the pseudocapacitive energy storage mechanism nih.gov. The combination of these two transition metals often results in better electrochemical performance than single-component oxides nih.gov. Doping CoMoO₄ with elements like Lanthanum (La) can further enhance its specific capacitance, with La-CoMoO₄ nanoflowers achieving a high specific capacitance of 2248 F/g at a current density of 1 A/g researchgate.net.

The crystalline phase of CoMoO₄ also plays a crucial role in its redox behavior. The hydrate (B1144303) phase of CoMoO₄ has been shown to exhibit a larger specific capacity than the annealed β-phase, suggesting that the presence of structural water can facilitate more of the bulk material being involved in the redox reactions rsc.org.

Table 1: Electrochemical Performance of Various CoMoO₄-based Supercapacitor Electrodes

Electrode Material Specific Capacitance Current Density Cycling Stability Reference
La-CoMoO₄ Nanoflowers 2248 F/g 1 A/g 99.2% retention after 5500 cycles researchgate.net
CoMoO₄ Nanowire Array 940 F/g 1 A/g - researchgate.net
CoMoO₄/NiSe₂ Composite 2352.9 mF/cm² 1 mA/cm² - nih.gov
CoMoO₄@Co₃O₄ Composite 2003 F/g 1 A/g 68% retention after 5000 cycles mdpi.com
NiMoO₄@CoMoO₄ Core-Shell NFAs 1413.8 F/g - 76% retention after 1000 cycles rsc.org
CoMoO₄ Nanoplate Arrays 1.26 F/cm² 4 mA/cm² 79.5% retention after 4000 cycles researchgate.net

Ion Intercalation and Deintercalation Kinetics

The charge storage in pseudocapacitors like this compound involves not only surface redox reactions but also the rapid intercalation and deintercalation of electrolyte ions into the near-surface region of the electrode material. This process is distinct from the bulk intercalation seen in batteries and is characterized by much faster kinetics.

The kinetics of ion intercalation can be influenced by the crystalline structure of the material. For instance, the hydrate phase of CoMoO₄ demonstrates better rate capability than the β-phase, which can be attributed to a more open crystal structure that facilitates easier ion movement rsc.orgrsc.org. The continuous embedding and removal of ions can, however, sometimes lead to structural damage in certain electrode materials nih.gov.

Contribution of Surface-Controlled Capacitive Processes

The total charge storage in this compound supercapacitors is a combination of diffusion-controlled (intercalation) and surface-controlled (capacitive) processes. The surface-controlled contribution arises from the electric double-layer capacitance and the faradaic reactions of surface-active sites.

The contribution of each process can be quantified by analyzing cyclic voltammetry data at various scan rates. The current at a specific potential can be separated into two components: one that is proportional to the scan rate (capacitive) and one that is proportional to the square root of the scan rate (diffusion-controlled). Studies have shown that for materials like CoMoO₄, the charge storage mechanism is a mixture of these two processes rsc.org. The hydrate phase of CoMoO₄, for example, shows a greater involvement of the bulk material in redox reactions compared to the more surface-limited β-phase, which helps to explain its higher specific capacity rsc.org.

Lithium-Ion Batteries and Conversion Reaction Mechanisms

This compound is also being explored as a high-capacity anode material for lithium-ion batteries (LIBs). Unlike traditional graphite anodes that store lithium ions through an intercalation mechanism, CoMoO₄ operates via a conversion reaction, which offers a significantly higher theoretical capacity.

Lithium Storage Mechanisms in CoMoO₄ Anodes

CoMoO₄ + 8Li⁺ + 8e⁻ ↔ Co + Mo + 4Li₂O

During the initial lithiation process, the reduction of Co²⁺ and Mo⁶⁺ to their metallic states occurs. In subsequent charging (delithiation), the metallic Co and Mo are re-oxidized. The possible electrochemical reactions are as follows:

Lithiation (Discharge):

CoMoO₄ + 8Li⁺ + 8e⁻ → Co + Mo + 4Li₂O

Delithiation (Charge):

Co + Li₂O ↔ CoO + 2Li⁺ + 2e⁻

Mo + 2Li₂O ↔ MoO₂ + 4Li⁺ + 4e⁻

Cyclic voltammetry studies of Co₃O₄/CoMoO₄ hybrid anodes show a cathodic peak around 1.1 V in the first cycle, which is attributed to the reduction of Co³⁺/²⁺ and Mo⁶⁺ to Co⁰ and Mo⁰, respectively researchgate.net. In the following cycles, a new cathodic peak emerges around 1.25 V, corresponding to the insertion of Li⁺ ions into CoO and MoO₃ nih.gov. This conversion mechanism allows for a high theoretical capacity, making CoMoO₄ an attractive alternative to graphite. For instance, graphene-wrapped porous CoMoO₄ nanospheres have demonstrated a high initial specific capacity of 1355.8 mAh g⁻¹ at 100 mA g⁻¹ rsc.org.

Table 2: Cycling Performance of CoMoO₄-based Anodes in Lithium-Ion Batteries

Electrode Material Current Density Reversible Capacity after Cycling Coulombic Efficiency Reference
CoMoO₄@G 500 mA g⁻¹ 783.0 mAh g⁻¹ after 150 cycles High rsc.org
Co₃O₄/CoMoO₄ Nanohybrids 100 mA g⁻¹ ~814 mAh g⁻¹ after 10 cycles Good nih.gov
Co₃O₄/CoMoO₄ Nanohybrids 100 mA g⁻¹ ~900 mAh g⁻¹ (initial cycles) - researchgate.net

Volumetric Changes and Structural Stability During Cycling

A major challenge for anode materials that undergo conversion reactions is the significant volume change during the lithiation and delithiation processes. The transformation from CoMoO₄ to metallic Co and Mo embedded in a Li₂O matrix leads to substantial volumetric expansion, which can cause pulverization of the electrode material, loss of electrical contact, and rapid capacity fading.

To mitigate these issues, various strategies are employed, such as the synthesis of nanostructured materials and the creation of composites with conductive and buffering matrices like graphene rsc.org. The porous nature of synthesized CoMoO₄ nanospheres can accommodate the volume changes, while the graphene wrapping enhances electrical conductivity and provides structural stability rsc.org. The presence of a graphene layer has been shown to be crucial for improving the cycling stability of CoMoO₄ anodes rsc.org.

Role of Composite Architectures in Enhancing Ion Transport

One effective approach is the development of heterostructures, such as combining CoMoO₄ nanoparticles with two-dimensional materials like MXene (Ti₃C₂Tₓ). This design leverages the high electrical conductivity and layered structure of MXene, which acts as a spacer to prevent the agglomeration of CoMoO₄ nanoparticles. This intimate contact ensures efficient charge transfer and provides ample electrochemically active sites. The well-defined layered structure of such composites facilitates the transportation and diffusion of electrolyte ions, contributing to enhanced capacitance.

Similarly, composites of this compound with carbonaceous materials have demonstrated remarkable improvements in ion transport. For instance, anchoring CoMoO₄ nanoparticles on reduced graphene oxide (rGO) sheets creates a conductive network that facilitates rapid electron and ion movement. This architecture not only improves the rate capability but also accommodates the volume changes associated with the electrochemical reactions, thus enhancing the cycling stability. The synergistic chemical coupling between the conductive graphene and the high storage capacity of CoMoO₄ nanoparticles is key to this enhanced performance.

The creation of heterointerfaces within composite materials can also profoundly influence ion transport. While not specific to this compound in the provided search results, studies on other van der Waals heterostructures have shown that the interface between dissimilar layered materials can lead to a significantly higher accumulation of charge and alter the intercalation potential compared to homointerfaces. This suggests that engineering the interfaces in this compound-based composites could be a fruitful avenue for further enhancing ion transport and storage.

Sodium-Ion and Other Alkali-Ion Storage

The abundance and low cost of sodium have made sodium-ion batteries (SIBs) a compelling alternative to lithium-ion batteries for large-scale energy storage. This compound has been investigated as a potential electrode material for SIBs and other alkali-ion systems, exhibiting interesting electrochemical behavior.

The investigation into the intercalation chemistry of this compound for sodium and other larger alkali ions is an area of ongoing research. Unlike typical intercalation compounds where ions are reversibly inserted into the host lattice with minimal structural change, the interaction of sodium ions with CoMoO₄ appears to be more complex.

In the broader context of alkali-ion batteries, the intercalation of larger ions like potassium presents significant challenges due to their size, which can induce substantial structural strain and damage to the host material. For some materials, co-intercalation of solvent molecules along with the alkali ion can be a more favorable process. However, specific studies detailing the intercalation or co-intercalation chemistry of sodium or potassium ions directly into the this compound crystal structure are not prevalent in the reviewed literature.

This compound has been more extensively studied as an anode material for sodium-ion batteries. When used as an anode, it operates through a conversion mechanism.

Anode Performance and Reaction Mechanism:

Upon discharge in a sodium-ion battery, monoclinic CoMoO₄ undergoes a conversion reaction. This process involves the reduction of both cobalt and molybdenum ions, leading to the formation of metallic Co and Mo embedded in a Na₂O matrix. Ex situ X-ray diffraction and X-ray absorption spectroscopy studies have shown that the material transforms into an amorphous-like structure during the sodium insertion/extraction process. The charge compensation is attributed to the reversible redox reactions of both Co and Mo.

Rod-like CoMoO₄ morphologies have demonstrated promising performance as SIB anodes, exhibiting initial discharge and charge capacities of 537 mAh g⁻¹ and 410 mAh g⁻¹, respectively. acs.org The sodium diffusion coefficient in this bimetallic oxide anode has been calculated to be in the range of 1.565 × 10⁻¹⁵ to 4.447 × 10⁻¹⁸ cm² s⁻¹ during the initial cycle. acs.org

The following table summarizes the electrochemical performance of this compound as an anode material for sodium-ion batteries from a representative study.

ParameterValueReference
Initial Discharge Capacity537 mAh g⁻¹ acs.org
Initial Charge Capacity410 mAh g⁻¹ acs.org
Sodium Diffusion Coefficient1.565 × 10⁻¹⁵ - 4.447 × 10⁻¹⁸ cm² s⁻¹ acs.org

Cathode Development:

The development of this compound as a direct cathode material for sodium-ion or other alkali-ion batteries is less explored. The potential for reversible de-intercalation of sodium or other alkali ions from a pre-sodiated or potassiated this compound structure has not been extensively reported.

However, this compound has been engineered as a cathode host material in room-temperature sodium-sulfur (Na-S) batteries. In this application, a composite of CoMoO₄ with reduced graphene oxide (rGO) serves as a matrix to accommodate sulfur and facilitate the reversible sodiation and desodiation of sulfur. The strong chemisorption between CoMoO₄ and sulfur/sodium sulfides helps to alleviate the shuttle effect of polysulfides, a major challenge in Na-S batteries, and accelerates the electrochemical reaction rate. An S/CoMoO₄@rGO cathode with approximately 52% sulfur loading exhibited a high capacity of 520.1 mAh g⁻¹ after 100 cycles at 0.1 A g⁻¹.

The following table presents the performance of a this compound-based composite as a cathode host in a room-temperature sodium-sulfur battery.

Cathode CompositionSulfur LoadingCapacity (after 100 cycles at 0.1 A g⁻¹)Reference
S/CoMoO₄@rGO~52%520.1 mAh g⁻¹

This application highlights a different approach to utilizing this compound in cathode design, focusing on its catalytic and adsorptive properties rather than direct ion intercalation into its crystal lattice. Further research is needed to fully understand and exploit the potential of this compound as both an anode and a cathode material in the expanding field of alkali-ion batteries.

Cobalt Dimolybdate in Sensing Applications: Fundamental Interactions

Gas Sensing Mechanisms

Detailed research specifically investigating the gas sensing mechanisms of cobalt dimolybdate (CoMo₂O₈) is limited. The fundamental processes for metal oxide-based gas sensors typically involve surface interactions that modulate the material's electrical properties. However, specific experimental data for this compound's behavior as a gas sensor is not extensively documented.

Adsorption/Desorption Processes of Analyte Molecules (e.g., NH₃)

The interaction between a sensor surface and gas molecules is the foundational step in detection. This involves the physical or chemical adsorption of analyte molecules onto the material. For a sensor to be reusable, these molecules must also desorb from the surface, allowing the sensor to return to its baseline state. There is currently a lack of specific studies detailing the adsorption and desorption characteristics of analyte molecules like ammonia (B1221849) (NH₃) on the surface of this compound.

Changes in Electrical Resistance and Charge Carrier Concentration

In chemiresistive gas sensors, the adsorption of gas molecules leads to a transfer of charge between the analyte and the sensing material. This alters the concentration of charge carriers (electrons and holes) within the material, resulting in a measurable change in its electrical resistance. The specific details regarding how the electrical resistance and charge carrier concentration of this compound change upon exposure to various gases, and its classification as either a p-type or n-type semiconductor in this context, are not described in the available scientific literature.

Role of Heterojunctions in Enhancing Sensing Response

Creating a heterojunction—an interface between two different semiconductor materials—is a common strategy to enhance the performance of gas sensors. These junctions can create energy barriers that amplify the change in resistance upon gas exposure, leading to higher sensitivity and selectivity. At present, there are no available research studies focused on the fabrication or performance of heterojunctions involving this compound for gas sensing applications.

Electrochemical Sensing Principles

The application of cobalt-molybdenum compounds in electrochemical sensing is an active area of research. The electrochemical properties of this compound make it a candidate material for the development of electrochemical sensors smolecule.com. These sensors operate based on the principle of converting a chemical reaction at an electrode surface into a measurable electrical signal.

Redox Activity for Analyte Detection (e.g., Ronidazole, Arsenic)

The ability of an electrode material to facilitate the oxidation or reduction (redox) of a target analyte is central to electrochemical sensing.

Ronidazole: Specific studies on the application of this compound for the electrochemical detection of the veterinary drug Ronidazole are not found in the current body of literature.

Arsenic: While direct application of simple this compound for arsenic sensing is not reported, related complex structures have been investigated. A mixed-metal-organic framework (MOF) containing cobalt and molybdenum was developed for the highly sensitive detection of Arsenic (V) ions researchgate.net. This complex, porous material demonstrated a colorimetric response and achieved exceptionally low limits of detection researchgate.net. It is crucial to note this material is a MOF, not the simple inorganic oxide. Additionally, a bipyridine-ligated this compound with the formula [CoMo₂O₇(4,4′-bipy)1.5] has been synthesized via hydrothermal methods, though its potential for analyte sensing was not explored in the study researchgate.netresearchgate.netresearchgate.net.

Surface Interactions and Electron Transfer Processes

Effective electrochemical sensing relies on favorable interactions between the analyte and the electrode surface, which promote efficient electron transfer. The kinetics of this process, including the rate of electron transfer and the catalytic activity of the electrode material, determine the sensor's sensitivity and response time. However, detailed investigations into the specific surface interaction phenomena and electron transfer mechanisms between analytes and a this compound electrode are not presently available.

Advanced Material Design Strategies for Cobalt Dimolybdate

Heteroatom Doping and Substitution Engineering

The targeted introduction of foreign atoms, known as heteroatom doping, and the replacement of existing atoms within the crystal lattice, or substitution engineering, are powerful strategies to tailor the intrinsic properties of cobalt dimolybdate. These modifications can induce significant changes in the material's electronic structure, create beneficial defects, and alter its surface characteristics, thereby enhancing its performance in various applications.

Lanthanum (La) Doping for Electronic Structure Modulation

The introduction of lanthanum (La) into cobalt-based materials has been shown to be an effective method for modulating their electronic configuration. While direct research on La-doped this compound is limited, studies on related compounds like lanthanum-doped cobalt phosphide (B1233454) (La-CoP) and lanthanum-doped cobalt ferrites (CoLaₓFe₂₋ₓO₄) provide valuable insights. In La-CoP, the incorporation of La modulates the electronic structure of both cobalt and phosphorus atoms, which facilitates charge transfer and lowers the energy barrier for electrochemical reactions. rsc.org This electronic modulation is a key factor in improving the catalytic activity of the material. rsc.orgresearchgate.net

Similarly, in cobalt ferrites, La doping has been observed to alter the material's structural and electrical properties. researchgate.net The doping of cobalt into cerium-lanthanum solid solutions has also been shown to promote the formation of oxygen vacancies due to electron transfer effects between the metal ions. mdpi.com These findings suggest that doping this compound with lanthanum could similarly alter the electron distribution around the cobalt and molybdate (B1676688) centers, potentially leading to enhanced electrical conductivity and catalytic performance. The interaction between the dopant and the host material can create a more favorable electronic environment for various chemical transformations. mdpi.com

Table 1: Effects of Lanthanum Doping on Cobalt-Based Materials

Material SystemDopantKey EffectsReference
Cobalt Phosphide (CoP)Lanthanum (La)Electronic structure modulation, facilitated charge transfer. rsc.orgresearchgate.net
Cobalt Ferrite (B1171679) (CoFe₂O₄)Lanthanum (La)Alteration of structural and electrical properties. researchgate.net
Cerium-Lanthanum Solid SolutionCobalt (Co)Promotion of oxygen vacancy formation. mdpi.com

Phosphorus (P) Doping for Oxygen Vacancy Creation

Phosphorus (P) doping is a recognized strategy for creating oxygen vacancies in metal oxides, which can significantly enhance their properties. scispace.com Research on phosphorus-containing cobalt molybdate with oxygen vacancies (P-CoMoO₄-x) has demonstrated the effectiveness of this approach. scispace.com The introduction of phosphorus into the cobalt molybdate lattice can lead to the formation of defects, including oxygen vacancies, which act as active sites and improve the material's performance in applications like supercapacitors. scispace.comutb.cz

The mechanism often involves the formation and subsequent detachment of P-O bonds, which dynamically regulates the creation of high-density oxygen vacancies within the material's lattice. nih.gov This process can be facilitated by treatments such as phosphorization and plasma exposure. utb.cz For instance, in nickel molybdate (NiMoO₄), a related compound, a two-step phosphorization and N₂ plasma treatment was used to create a high concentration of oxygen vacancies, which in turn improved its electrochemical properties. utb.cz The presence of these vacancies can enhance the intrinsic conductivity and increase the number of electrochemically accessible active sites. utb.cz

Table 2: Impact of Phosphorus Doping on Oxygen Vacancy Formation

Material SystemDoping StrategyKey OutcomesReference
Cobalt Molybdate (CoMoO₄)Phosphorus (P) dopingCreation of oxygen vacancies (P-CoMoO₄-x). scispace.com
Nickel Molybdate (NiMoO₄)Phosphorization and N₂ plasma treatmentFormation of high-content oxygen vacancies. utb.cz
Copper(I) Oxide (Cu₂O)Phosphorus (P) dopingDynamic regulation of high-density oxygen vacancies. nih.gov

Iron (Fe) Doping for Surface Reconstruction and Electronic Modulation

Iron (Fe) doping has been investigated as a method to modify the surface and electronic properties of cobalt-based materials, including cobalt molybdate. The incorporation of iron can lead to surface reconstruction and modulate the electronic structure, which in turn enhances the material's catalytic activity. nih.gov Studies on iron-doped cobalt oxide (FeₓCo₃₋ₓO₄) have shown that Fe³⁺ doping can increase the surface area and improve electrochemical performance. mdpi.com

Density functional theory (DFT) calculations have indicated that the addition of Fe³⁺ increases the conductivity at the electrode-electrolyte interface, contributing to higher activity. mdpi.com In the context of cobalt molybdate, iron doping has been shown to accelerate the conversion of reactants in electrochemiluminescence imaging, suggesting a significant impact on the material's catalytic properties. nih.gov Furthermore, the co-doping of iron and vanadium in cobalt-based catalysts has been found to increase the valence state of cobalt centers, which promotes crucial reaction steps in water splitting. nih.gov This suggests that Fe doping in this compound could lead to a redistribution of electron density and the creation of more active catalytic sites.

Table 3: Effects of Iron Doping on Cobalt-Based Materials

Material SystemDopantKey EffectsReference
Cobalt Oxide (Co₃O₄)Iron (Fe)Increased surface area, improved electrochemical performance, increased conductivity. mdpi.com
Cobalt MolybdateIron (Fe)Enhanced electrochemiluminescence, accelerated reactant conversion. nih.gov
Cobalt-based catalystIron (Fe) and Vanadium (V)Increased valence state of Co centers, enhanced catalytic activity. nih.gov

Zinc (Zn) Incorporation for Electronic Structure Tuning

The incorporation of zinc (Zn) into the this compound structure is a potential strategy for tuning its electronic properties. While specific studies on Zn-doped this compound are not extensively available, research on related materials such as zinc molybdates (ZnMoO₄) and zinc cobaltite (B72492) (ZnCo₂O₄) provides relevant insights. researchgate.netscience.gov Zinc molybdate exists in different crystal phases, such as triclinic α-ZnMoO₄ and monoclinic β-ZnMoO₄, and its optical and electrical properties can be modified by introducing other cations. researchgate.net

Table 4: Insights from Zinc-Containing Molybdates and Cobaltites

Material SystemKey FeaturesPotential Implications for this compoundReference
Zinc Molybdate (ZnMoO₄)Exists in multiple crystal phases; properties tunable by cation introduction.Doping with Zn could induce phase transitions and modify electronic properties. researchgate.net
Zinc Cobaltite (ZnCo₂O₄)A mixed metal oxide with specific electrochemical properties.Incorporation of Zn could create a ternary oxide with unique electronic characteristics. science.gov
Mixed Metal Molybdates (Zn and Cu)Synthesis focused on optimizing crystalline size and structure.Co-doping with Zn could offer a route to control the material's nanostructure. researchgate.net

Copper (Cu) and Nickel (Ni) Doping Effects on Phase and Structure

Doping with copper (Cu) and nickel (Ni) has been shown to significantly affect the phase and structure of cobalt-based oxides. In the case of nickel-doped cobalt oxide (Co₃O₄), the introduction of Ni can lead to the formation of NiCo₂O₄/CoO heterostructures, especially after high-temperature annealing. aimspress.com X-ray diffraction (XRD) analysis confirms changes in the crystal structure with Ni doping. aimspress.combdu.edu.etredalyc.org Similarly, doping cobalt ferrite with nickel has been found to alter the particle size and optical bandgap of the material. sacw.edu.in

Copper doping also induces structural and property changes. Studies on copper-doped molybdenum trioxide (MoO₃) thin films have shown that Cu doping can decrease the optical band gap and introduce ferromagnetic properties. researchgate.net The introduction of Cu into the Co₃O₄ structure also influences its properties. bdu.edu.et These findings suggest that doping this compound with Cu or Ni could be a viable method to control its crystal phase, particle size, and ultimately its electronic and magnetic properties. The choice of dopant and its concentration can be used to fine-tune the material for specific applications.

Table 5: Effects of Copper and Nickel Doping on Cobalt and Molybdenum Oxides

Host MaterialDopantKey Effects on Phase and StructureReference
Cobalt Oxide (Co₃O₄)Nickel (Ni)Formation of NiCo₂O₄/CoO heterostructures, altered crystallite size. aimspress.combdu.edu.et
Cobalt Ferrite (CoFe₂O₄)Nickel (Ni)Increased particle size and optical bandgap. sacw.edu.in
Molybdenum Trioxide (MoO₃)Copper (Cu)Decreased optical band gap. researchgate.net
Cobalt Oxide (Co₃O₄)Copper (Cu)Altered optical and surface properties. bdu.edu.et

Composite Material Fabrication and Synergistic Effects

Creating composite materials by combining this compound with other materials is a key strategy to enhance its performance through synergistic effects. researchgate.netmdpi-res.com These composites can exhibit improved properties that are not present in the individual components.

The fabrication of nanocomposites incorporating various metal molybdate components is another approach that leverages the synergistic effects arising from the combination of different elements. researchgate.net The synthesis of cobalt composite materials reinforced with silicon carbide fibers has also been shown to increase the tensile strength of the resulting material. google.com The interaction between the cobalt matrix and the reinforcing fibers leads to a material with superior mechanical properties. google.com These examples demonstrate that the thoughtful design and fabrication of this compound-based composites can lead to materials with enhanced functionalities for a wide range of applications.

Integration with Carbon-Based Materials (e.g., Graphene, Carbon Paper, Carbon Nanofibers)

Integrating this compound with carbon-based materials is a key strategy to improve electrical conductivity and structural stability. These carbon supports provide a large surface area and an efficient network for electron transport.

Graphene: Reduced graphene oxide (rGO) is used as a support for cobalt-molybdenum binary metal sulfides (CoS₂-MoS₂), which can be synthesized from a CoMoO₄ precursor. The rGO wrapping accommodates the volume changes during electrochemical processes, maintains structural integrity, and enhances both ion diffusion and electrical conductivity. researchgate.net This approach has proven effective for anode materials in sodium-ion batteries, where a CoS₂-MoS₂@rGO composite demonstrated a reversible capacity of 561.5 mA h g⁻¹ after 50 cycles. researchgate.net Similarly, cobalt-doped molybdenum disulfide (Co-MoS₂) nanosheets grown on a graphene network show excellent performance for the hydrogen evolution reaction (HER), benefiting from the high conductivity and mechanical properties of graphene. researchgate.net

Carbon Paper: Carbon paper (CP) serves as a conductive and stable substrate for the direct growth of cobalt molybdate-based catalysts. For instance, novel CoₓFe₁₀-ₓMoO@CP composite electrocatalysts, with a nanoflower morphology, have been developed for water splitting. mdpi.commdpi.com By anchoring the bimetallic molybdate onto carbon paper fibers, a significant number of active sites are exposed. mdpi.commdpi.com The optimal Co₅Fe₅MoO@CP composite achieves low overpotentials for both HER (123.6 mV) and the oxygen evolution reaction (OER) (245 mV) at 10 mA·cm⁻². mdpi.com Another approach involves the in-situ growth of cobalt molybdenum sulphide nanocomposites on carbon paper (CoMoS@CP) via aerosol-assisted chemical vapor deposition (AACVD), creating a highly efficient bifunctional electrocatalyst. nih.gov

Carbon Nanofibers: Carbon nanofibers (CNFs) offer a three-dimensional, porous structure for supporting this compound. Core-shell structures of Co₉S₈@MoS₂ have been successfully formed on carbon nanofibers, combining the advantages of both materials for bifunctional water splitting. nih.gov Electrospun cobalt-carbon nanofibers (Co-CNFs) have also been investigated as efficient catalysts for the oxygen reduction reaction (ORR), where the activity increases with the cobalt content. rsc.org The synthesis of CNFs can be catalyzed by cobalt and copper, with the resulting fiber characteristics being heavily influenced by the metal catalyst concentration ratio. koreascience.kr

Interactive Data Table: Performance of this compound-Carbon Composites

Composite MaterialApplicationKey Performance MetricSource
CoS₂-MoS₂@rGOSodium-Ion Battery Anode561.5 mA h g⁻¹ capacity after 50 cycles researchgate.net
Co₅Fe₅MoO@CPWater Splitting (HER/OER)HER: 123.6 mV, OER: 245 mV overpotential @ 10 mA·cm⁻² mdpi.com
CoMoS@CPWater Splitting (HER/OER)HER: 171 mV (acid), 177 mV (alkaline) overpotential @ 10 mA·cm⁻² nih.gov
Co-MoS₂/GrapheneHydrogen Evolution Reaction78.1 mV overpotential, 40.0 mV/dec Tafel slope researchgate.net
Co₉S₈@MoS₂/CNFWater Splitting (HER/OER)Bifunctional electrocatalyst for H₂ and O₂ evolution nih.gov

Combination with Other Metal Oxides/Hydroxides (e.g., Ni(OH)₂, FeOOH)

Combining this compound with other transition metal oxides or hydroxides can create heterostructures with synergistic effects, leading to enhanced catalytic activity. This is due to the modified electronic structure and increased number of active sites at the interface of the different materials.

Nickel Hydroxide (B78521) (Ni(OH)₂): While direct data on CoMoO₄-Ni(OH)₂ composites is limited in the provided context, the strategy of combining different metal compounds is well-established. For example, interface coupling in Co(OH)₂/MoS₂ heterostructures has been shown to create superior bifunctional performance for hydrazine (B178648) oxidation and hydrogen evolution. acs.org This suggests that creating a composite of CoMoO₄ with Ni(OH)₂ could similarly enhance electrocatalytic properties by leveraging the distinct functionalities of each component.

Iron(III) Oxyhydroxide (FeOOH): Core-shell nanosheets of CoMoO₄@γ-FeOOH have been designed for efficient oxygen evolution. mdpi.com In this architecture, the CoMoO₄ core provides a supportive structure with a high surface area, while the γ-FeOOH shell, modified with cobalt atoms, offers highly active sites. mdpi.com This synergistic interaction results in a remarkable OER performance, requiring an overpotential of only 243.1 mV to achieve a current density of 10 mA cm⁻². mdpi.com The formation of the core-shell structure is facilitated by ion exchange between cobalt and iron during the synthesis process. mdpi.com Similarly, doping goethite-type iron oxyhydroxide (α-FeOOH) with cobalt has been shown to significantly boost OER catalysis by increasing the electrochemically active surface area and reducing charge-transfer resistance. nih.gov

Hybrid Structures with MXenes for Enhanced Interface Chemistry

MXenes, a class of two-dimensional (2D) transition metal carbides and nitrides, are excellent platforms for creating hybrid structures with this compound due to their high conductivity and unique surface chemistry.

The integration of CoMoO₄ nanoparticles with Ti₃C₂Tₓ MXene creates heterostructures that exhibit enhanced charge storage capabilities for supercapacitors. mdpi.com The MXene matrix prevents the aggregation of the CoMoO₄ nanoparticles and provides an efficient conductive network. mdpi.com The resulting CoMoO₄/Ti₃C₂Tₓ composite, synthesized via a hydrothermal method, showed a specific capacitance of up to 697.5 F g⁻¹. mdpi.com The interface between the MXene and the metal oxide is crucial; the surface termination of the MXene (e.g., with -O, -OH, or -F groups) strongly influences the interfacial electron transfer and adhesion. aps.org

Furthermore, cobalt phosphide (CoP) supported on Mo₂CTₓ MXene has been demonstrated as a highly effective dual-functional catalyst for both HER and OER. rsc.org Density functional theory (DFT) calculations revealed that the Mo₂C MXene support significantly enhances the catalytic activity by optimizing the hydrogen adsorption free energy and increasing the density of states near the Fermi level. rsc.org Similarly, single-atom cobalt substitution in the Mo₂CTₓ MXene lattice has been shown to dramatically improve HER kinetics by creating favorable hydrogen binding sites on the oxygen-terminated surface. nih.govresearchgate.net These findings highlight the potential of MXenes to precisely tune the electronic and catalytic properties of cobalt-based materials, including this compound.

Surface Engineering and Interface Optimization

Surface engineering and interface optimization are critical for maximizing the performance of this compound by controlling its surface properties, designing active sites, and improving mass transport.

Surface Modification and Functionalization

Surface modification involves altering the chemical composition and structure of the material's surface to enhance its properties. For cobalt-based materials, this can include doping, creating vacancies, or applying coatings.

For example, the surface of cobalt oxyhydroxide (CoOOH) can be engineered to expose specific crystal facets that are more catalytically active. nih.gov Functionalization with different chemical groups can also tune the electronic properties. While specific studies on the functionalization of CoMoO₄ are emerging, research on related materials provides valuable insights. For instance, in CoP/Mo₂CTₓ heterostructures, the CoP surface transforms into Co-OOH during the OER process, which acts as the true active species. rsc.org This in-situ modification is a key aspect of its catalytic activity. The interaction between this compound and other molecules, such as carbon dioxide, can be enhanced by facilitating the activation of these molecules on its surface. smolecule.com

Rational Design of Active Sites

The rational design of active sites is a sophisticated approach to boost catalytic performance by creating a high density of highly active centers. This involves a deep understanding of the reaction mechanisms at the atomic level.

In cobalt-based catalysts, active sites are often associated with coordinatively unsaturated metal atoms, defects, and interfaces between different phases. For CoOOH, theoretical calculations show that the coordinatively unsaturated cobalt sites on the lateral facets are the primary active sites for the OER. nih.gov Doping is a powerful tool for creating active sites. For instance, doping 1T-MoS₂ with single cobalt atoms introduces an active d(z²) orbital that facilitates hydrogen adsorption/desorption, significantly enhancing HER activity. acs.org Similarly, in bimetallic Co₅Fe₅MoO@CP catalysts, the synergistic effect between iron and cobalt atoms creates highly efficient active sites for both HER and OER. mdpi.commdpi.com DFT analysis suggests that for HER, both Fe and Co atoms contribute, while for OER, cobalt atoms act as the catalytic core. mdpi.com The design of cobalt-molybdenum bimetal oxides embedded in N-doped carbon also focuses on creating abundant active sites with improved conductivity. acs.org

Interactive Data Table: Performance Enhancement by Active Site Design

CatalystDesign StrategyApplicationPerformance ImprovementSource
CoOOH NanorodsMorphology ControlOER~50x higher specific activity than nanosheets nih.gov
Co-doped 1T-MoS₂Single-Atom DopingHEROverpotential reduced to 84 mV @ 10 mA cm⁻² acs.org
CoP/Mo₂CTₓHeterostructure/DFTHER/OEROER overpotential of 260 mV @ 10 mA cm⁻² rsc.org
Co₅Fe₅MoO@CPBimetallic SynergyHER/OERLow HER (123.6 mV) and OER (245 mV) overpotentials mdpi.com

Core-Shell and Hierarchical Porous Structures for Enhanced Mass Transport

Creating core-shell and hierarchical porous structures is an effective strategy to improve the performance of this compound by enhancing mass transport, increasing the number of accessible active sites, and improving structural stability.

Core-Shell Structures: These structures consist of a core material encapsulated by a shell of another material. This design can protect the active material, prevent agglomeration, and create synergistic effects at the core-shell interface. For example, CoMoO₄@γ-FeOOH core-shell nanosheets exhibit excellent OER performance due to the supportive CoMoO₄ core and the active γ-FeOOH shell. mdpi.com Another example is the development of Co₉S₈@MoS₂ core-shell structures on carbon nanofibers, where the design combines the advantages of both sulfides for water splitting. nih.gov Similarly, amorphous cobalt-doped molybdenum oxide (Co-MoOₓ) with a core-shell structure has been reported as an effective OER catalyst, where cobalt doping and the amorphous character optimize charge transfer and active sites. rsc.org

Hierarchical Porous Structures: These structures feature pores of multiple sizes (micropores, mesopores, and macropores), which facilitates the diffusion of reactants and products, enhancing reaction kinetics. Cobalt molybdenum oxide hydrate (B1144303) (CoMoO₄·nH₂O) with a 3D hierarchical nanostructure grown on nickel foam showed high performance for the HER. acs.org Metal-organic frameworks (MOFs) are often used as templates to synthesize hierarchical structures. For instance, hierarchical mesoporous CoMoP hollow double-shelled nanocubes derived from a ZIF-67 MOF template demonstrated a remarkable specific capacity of 1204 F g⁻¹ for supercapacitors. nih.gov The complex hollow structure and integrated compositions contribute to its high performance. nih.gov Porous Co₃O₄ with tunable hierarchical morphologies has also been synthesized, showing that complex structures lead to better capacitor performance than simple nanoparticles. researchgate.net

Future Research Directions and Unresolved Challenges

Development of Novel Low-Temperature and Sustainable Synthesis Routes

The development of energy-efficient and environmentally friendly synthesis methods for cobalt dimolybdate is a critical area of future research. Traditional high-temperature solid-state reactions are often energy-intensive and can lead to materials with low surface area and poor homogeneity. mdpi.com

Future research will likely focus on:

Low-Temperature Solid-Phase Synthesis: This method involves the chemical reaction of solid raw materials at or near room temperature, offering a rapid and energy-saving route to produce nanomaterials. mdpi.com It has shown promise in preparing CoMoO₄ nanorods with good electrochemical properties. mdpi.com

Hydrothermal and Solvothermal Methods: These techniques, which involve reactions in aqueous or organic solvents under controlled temperature and pressure, allow for the synthesis of CoMoO₄ with various morphologies, such as nanorods, nanosheets, and flower-like structures. smolecule.commdpi.com Further exploration of these methods can lead to materials with tailored properties for specific applications.

Green Synthesis Approaches: Utilizing environmentally benign reagents and solvents is a key aspect of sustainable synthesis. Research into using water as a solvent and avoiding hazardous chemicals will be crucial.

Microwave-Assisted Synthesis: This method offers rapid heating and can lead to the formation of unique nanostructures, such as the heterointerface of cobalt molybdenum suboxides, which have shown enhanced electrocatalytic activity. rsc.org

A comparison of various synthesis methods is presented below:

Synthesis MethodKey AdvantagesPotential Research Focus
Solid-State Reaction Simple, scalableLowering reaction temperatures, controlling particle size
Hydrothermal/Solvothermal Control over morphology and particle sizeExploring new solvents and additives, understanding growth mechanisms
Precipitation Simple, low-costControlling precipitation conditions to tailor properties
Microwave-Assisted Rapid synthesis, unique nanostructuresOptimizing parameters for specific morphologies, scaling up production

Deeper Understanding of Dynamic Surface Processes and In-situ/Operando Characterization

Understanding the dynamic changes that occur on the surface of CoMoO₄ during catalytic and electrochemical processes is crucial for designing more efficient and stable materials. Traditional characterization techniques often examine materials under static conditions, which may not accurately represent their behavior in a reactive environment.

Future research should prioritize:

In-situ and Operando Spectroscopy: Techniques like in-situ Raman spectroscopy, X-ray absorption spectroscopy (XAS), and X-ray diffraction (XRD) can provide real-time information about the structural and electronic changes in CoMoO₄ during reactions. aip.orgacs.orgproduccioncientificaluz.org For example, in-situ Raman has been used to observe the reversible conversion between active CoOOH and amorphous cobalt oxide during the oxygen evolution reaction (OER). acs.org

Time-Resolved Studies: Time-resolved XRD has proven to be a powerful tool for studying the reduction and activation of oxide catalysts, revealing the role of oxygen vacancies and the formation of active sites. produccioncientificaluz.org

Environmental Transmission Electron Microscopy (ETEM): ETEM allows for the direct visualization of morphological and structural changes at the nanoscale under gaseous or liquid environments, providing insights into degradation mechanisms and catalyst restructuring.

These advanced characterization techniques will be instrumental in unraveling the complex surface dynamics and identifying the true active sites of CoMoO₄ catalysts.

Integration of Advanced Computational Techniques for Predictive Materials Design

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of materials at the atomic level. nih.govrsc.orgcjcatal.com For CoMoO₄, computational studies can accelerate the discovery of new materials with enhanced performance.

Key areas for future computational research include:

Predicting Catalytic Activity: DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the catalytic activity for various reactions, such as the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). nih.govdiva-portal.org

Understanding Doping Effects: Computational models can elucidate how doping CoMoO₄ with other elements, such as Lanthanum (La) or Phosphorus (P), alters its electronic structure and enhances its catalytic performance. rsc.orgrsc.org

Designing Novel Heterostructures: DFT can be used to design and predict the properties of CoMoO₄-based heterostructures, such as those with Ni/CoMoO₄ or Co₃O₄, which have shown promising nanozyme activity and catalytic performance. rsc.orgnih.gov

Bridging the Gap with Experimental Data: A significant challenge is the discrepancy that can arise between computational predictions and experimental results. Future work should focus on developing more accurate theoretical models, such as hybrid functionals or GW methods, and carefully considering experimental conditions.

Addressing Long-Term Stability and Degradation Mechanisms in Various Environments

While CoMoO₄ has shown promise in applications like supercapacitors and electrocatalysis, its long-term stability remains a significant concern. nih.govrsc.org Understanding and mitigating degradation mechanisms are crucial for its practical implementation.

Future research should focus on:

Identifying Degradation Pathways: Investigating the chemical and structural changes that lead to performance decay, such as dissolution of molybdenum species in electrolytes or mechanical degradation from volume changes during cycling. acs.org

Improving Crystalline Phase Stability: Studies have shown that the crystalline phase of CoMoO₄ significantly impacts its stability, with the β-phase generally exhibiting better long-term stability than the hydrate (B1144303) phase. nih.govrsc.org Further research into stabilizing the more active but less stable phases is needed.

Developing Protective Coatings: Creating composite materials or applying protective coatings, such as graphene or other carbon materials, can enhance the stability of CoMoO₄ electrodes. nih.gov

Corrosion Resistance: For applications in harsh environments, such as seawater electrolysis, improving the corrosion resistance of CoMoO₄ is essential.

Exploration of CoMoO₄ in Emerging Technologies and Multiferroic Phenomena

The unique properties of CoMoO₄ open up possibilities for its use in a range of emerging technologies beyond its current applications.

Promising areas for exploration include:

Next-Generation Batteries: Investigating the potential of CoMoO₄ as an electrode material in lithium-sulfur batteries, where it has shown the ability to suppress the shuttling effect and enhance performance at low temperatures. nih.gov

Electrochemical Ammonia (B1221849) Synthesis: CoMoO₄ nanorods have demonstrated catalytic activity for the electrochemical nitrogen reduction reaction (e-NRR) to produce ammonia under ambient conditions. rsc.org

Photoelectrochemical Water Splitting: Exploring the potential of CoMoO₄ as a photoanode or photocathode for converting solar energy into hydrogen fuel.

Multiferroic Properties: Investigating the magnetoelectric coupling in CoMoO₄, which could lead to applications in data storage, sensors, and spintronic devices.

Mechanistic Studies of Host–Guest Interactions and Ion Transport at the Atomic Level

For applications in energy storage, such as supercapacitors and batteries, a fundamental understanding of how ions interact with and move through the CoMoO₄ structure is essential.

Future research in this area should include:

Atomic-Level Characterization: Employing high-resolution imaging and spectroscopic techniques to visualize the intercalation and deintercalation of ions into the CoMoO₄ lattice.

Investigating Ion Diffusion Pathways: Using computational modeling and experimental techniques to identify the preferred pathways for ion transport within the different crystal structures of CoMoO₄.

Understanding Host-Guest Chemistry: Studying the chemical interactions between the host CoMoO₄ framework and the guest ions, which can influence the material's capacity, rate capability, and stability.

Impact of Defects and Interfaces: Investigating how structural defects, grain boundaries, and interfaces in CoMoO₄ nanomaterials affect ion transport and host-guest interactions.

By addressing these unresolved challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound as a high-performance material for a wide range of sustainable technologies.

Q & A

Q. What are the common synthesis methods for cobalt dimolybdate, and how do reaction conditions influence its structural properties?

this compound is typically synthesized via solid-state reactions or sol-gel methods.

  • Solid-state synthesis : Involve mixing stoichiometric amounts of cobalt and molybdenum precursors (e.g., CoCl₂·6H₂O and ammonium dimolybdate) followed by calcination at high temperatures (e.g., 500–800°C). Reaction duration and atmosphere (air vs. inert) critically affect crystallinity and phase purity .
  • Sol-gel synthesis : Precursors are dissolved in solvents like ethylene glycol, with pH modifiers (e.g., diethylamine) to control hydrolysis. This method allows fine-tuning of particle size and morphology .
  • Key variables : Temperature gradients, precursor purity, and calcination time influence the formation of secondary phases (e.g., CoMoO₄ vs. Co₂Mo₃O₈). Post-synthesis annealing in controlled atmospheres can mitigate impurities .

Q. Which characterization techniques are most effective for confirming the crystal structure and phase purity of this compound?

  • X-ray diffraction (XRD) : Primary method for phase identification. Match experimental patterns with reference data (e.g., ICDD PDF-2 database). Refinement via Rietveld analysis quantifies lattice parameters and detects minor impurities .
  • Scanning electron microscopy (SEM) : Reveals particle morphology and aggregation. Energy-dispersive X-ray spectroscopy (EDS) confirms elemental composition .
  • Thermogravimetric analysis (TGA) : Monitors thermal stability and decomposition pathways, especially for hydrated or ammonium-containing precursors .

Advanced Research Questions

Q. How can wavelet transform (WT) EXAFS analysis resolve ambiguities in local Mo coordination environments in this compound-based catalysts?

WT-EXAFS distinguishes overlapping scattering paths in molybdate structures, which traditional Fourier transform (FT) EXAFS may conflate. For this compound:

  • Coordination geometry : WT identifies Mo–O and Mo–Mo distances in edge-shared octahedra and tetrahedra, critical for understanding catalytic active sites .
  • Sample preparation : Ensure homogeneity by grinding and pelletizing to minimize preferential orientation artifacts. Synchrotron radiation settings (e.g., beam energy, integration time) must optimize signal-to-noise ratios .
  • Case study : In Mo/HZSM-5 catalysts, WT-EXAFS revealed dimolybdate ions with distorted geometries due to zeolite framework interactions, explaining altered catalytic activity .

Q. What experimental strategies address discrepancies in reported conductivity values for rare-earth-doped this compound systems?

Contradictions in ionic conductivity often arise from doping homogeneity and measurement conditions.

  • Synthesis optimization : Use heterogeneous doping (e.g., lanthanum dimolybdate composites) to ensure uniform distribution. Ball milling or co-precipitation improves dopant incorporation .
  • Measurement protocols : Standardize electrode materials (e.g., Pt vs. Au) and AC impedance settings (frequency range, temperature control) to minimize interfacial resistance artifacts .
  • Data validation : Cross-reference impedance spectroscopy with tracer diffusion experiments (e.g., isotope labeling) to decouple bulk and grain-boundary contributions .

Q. How do structural variations in dimolybdate chains (e.g., edge-sharing vs. corner-sharing MoO₆ units) impact catalytic performance in oxidation reactions?

  • Structural analysis : Single-crystal XRD reveals chain configurations. For example, ammonium dimolybdate forms infinite edge-shared MoO₆ chains linked by MoO₄ tetrahedra, creating open channels for reactant diffusion .
  • Catalytic testing : Compare turnover frequencies (TOF) for propylene oxidation using catalysts with controlled Mo coordination. Edge-sharing geometries often enhance redox activity due to shorter Mo–Mo distances (~3.2 Å vs. 4.1 Å in corner-sharing systems) .
  • Computational support : Density functional theory (DFT) models correlate Mo–O bond lengths with activation energies for oxygen vacancy formation .

Methodological Considerations

  • Data contradiction resolution : When structural or catalytic data conflict, systematically vary synthesis parameters (e.g., precursor ratios, annealing time) and employ multiple characterization techniques (XRD, EXAFS, Raman) to isolate variables .
  • Reproducibility : Document experimental conditions exhaustively (e.g., heating rates, ambient humidity) and deposit raw data in repositories like Zenodo for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.